Butyl 3-chloropropanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
butyl 3-chloropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-2-3-6-10-7(9)4-5-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZKQEQBZXWCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181812 | |
| Record name | Butyl 3-chloropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27387-79-7 | |
| Record name | Propanoic acid, 3-chloro-, butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27387-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 3-chloropropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027387797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl 3-chloropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 3-chloropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Butyl 3-chloropropionate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65Y66QX9XE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Butyl 3-chloropropanoate
For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. Butyl 3-chloropropanoate (B8744493), a halogenated ester, serves as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its synthesis, properties, and the experimental protocols necessary for its preparation and handling.
Chemical Identity and Properties
Butyl 3-chloropropanoate is an organic compound with the molecular formula C₇H₁₃ClO₂.[1] It is also known by several synonyms, including 3-chloropropanoic acid butyl ester, n-butyl 3-chloropropionate, and propanoic acid, 3-chloro-, butyl ester.[1][2] The presence of a chlorine atom at the beta-position relative to the carbonyl group imparts specific reactivity that is valuable in various synthetic applications.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 164.63 g/mol | [1] |
| Density | 1.035 g/cm³ | [1][3] |
| Boiling Point | 196.3 °C at 760 mmHg | [3] |
| Flash Point | 77.9 °C | [1] |
| Refractive Index | 1.43 | [1] |
| Vapor Pressure | 0.402 mmHg at 25°C | [1] |
| LogP (Octanol/Water Partition Coefficient) | 1.95860 - 2.47 | [1] |
| Polar Surface Area | 26.3 Ų | |
| CAS Number | 27387-79-7 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The two primary methods are the Fischer esterification of 3-chloropropanoic acid with butanol and the hydrochlorination of butyl acrylate (B77674).
Fischer Esterification
The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[4][5] This equilibrium-driven reaction can be shifted towards the product by using an excess of one of the reactants or by removing water as it is formed.[5]
This protocol is a representative procedure based on the principles of Fischer esterification.
Materials:
-
3-Chloropropanoic acid
-
n-Butanol (in excess, also serves as solvent)
-
Concentrated sulfuric acid (catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 3-chloropropanoic acid and an excess of n-butanol (e.g., 3-5 molar equivalents).
-
Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.
Hydrochlorination of Butyl Acrylate
An alternative synthesis route involves the addition of hydrogen chloride to butyl acrylate. A patented method describes the in situ generation of hydrogen chloride from the reaction of a lower acyl chloride with an alcohol, which then adds to the acrylate.[6] This approach avoids the direct handling of corrosive hydrogen chloride gas.[6]
This protocol is based on the principles described in patent literature for the synthesis of 3-chloropropionates.[6]
Materials:
-
Butyl acrylate
-
Anhydrous n-butanol
-
Acetyl chloride (or another lower acyl chloride)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Organic solvent (e.g., methyl acetate)
Equipment:
-
Reaction flask equipped with a dropping funnel and stirrer
-
Water bath for temperature control
-
Distillation apparatus
Procedure:
-
In a reaction flask, dissolve butyl acrylate in an organic solvent and add anhydrous n-butanol and a polymerization inhibitor.
-
Cool the mixture in a water bath (0-30 °C).[6]
-
Slowly add acetyl chloride dropwise to the stirred mixture. The reaction of acetyl chloride with butanol generates hydrogen chloride in situ.
-
Continue stirring at the controlled temperature for several hours (3-14 hours as per the patent) to allow for the addition of HCl to the butyl acrylate.[6]
-
After the reaction is complete, the resulting mixture containing this compound can be purified by distillation under normal or reduced pressure.[6]
Visualization of Synthesis Workflows
To provide a clear visual representation of the synthesis processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for the Fischer Esterification synthesis of this compound.
Caption: Workflow for the in situ hydrochlorination synthesis of this compound.
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis is readily achievable through established organic chemistry methodologies, primarily Fischer esterification and hydrochlorination of the corresponding acrylate. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and professionals engaged in the synthesis and application of this versatile compound. Careful adherence to experimental procedures and safety precautions is essential for successful and safe synthesis.
References
- 1. This compound (27387-79-7) for sale [vulcanchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. butyl 3-chloropropionate | CAS 27387-79-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. athabascau.ca [athabascau.ca]
- 6. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]
A Comprehensive Technical Guide to Butyl 3-Chloropropanoate
For researchers, scientists, and professionals in drug development, Butyl 3-chloropropanoate (B8744493) is a significant chemical intermediate. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and applications, with a focus on data presentation and experimental context.
Chemical Identity
CAS Number: 27387-79-7[1][2][3][4][5][6]
IUPAC Name: butyl 3-chloropropanoate[1]
Molecular Formula: C₇H₁₃ClO₂[1][2][5]
Synonyms:
A comprehensive list of identifiers is provided in the table below.
| Identifier Type | Identifier |
| CAS Number | 27387-79-7[1][2][3][4][5][6] |
| EC Number | 248-437-8[1] |
| UNII | 65Y66QX9XE[1] |
| DSSTox Substance ID | DTXSID90181812[1] |
| InChI | InChI=1S/C7H13ClO2/c1-2-3-6-10-7(9)4-5-8/h2-6H2,1H3[1] |
| InChIKey | KRZKQEQBZXWCDJ-UHFFFAOYSA-N[1][2] |
| SMILES | CCCCOC(=O)CCCl[1][2] |
Physicochemical Properties
The physical and chemical properties of this compound determine its behavior in various applications and are crucial for handling and synthesis.
| Property | Value |
| Molecular Weight | 164.63 g/mol [1][2] |
| Density | 1.035 g/cm³[2][5] |
| Boiling Point | 196.3°C at 760 mmHg[2][5] |
| Flash Point | 77.9°C[2][5] |
| Vapor Pressure | 0.402 mmHg at 25°C[2] |
| Refractive Index | 1.4321[2][6] |
| XLogP3-AA | 1.9[1] |
| Polar Surface Area | 26.3 Ų[1][2] |
Synthesis of this compound
A common method for the preparation of 3-chloropropionate esters involves the hydrochlorination of the corresponding acrylate (B77674) ester.
Reaction: The synthesis can be achieved by reacting butyl acrylate with hydrogen chloride. A method described in the patent literature avoids the direct use of gaseous hydrogen chloride by generating it in situ.[7]
Experimental Protocol: In Situ Generation of HCl for Synthesis
This protocol is adapted from a general method for the synthesis of 3-chloropropionate esters.[7]
-
Materials:
-
Butyl acrylate
-
A lower acid chloride (e.g., acetyl chloride)
-
Anhydrous butanol
-
Polymerization inhibitor (e.g., hydroquinone)
-
Optional: Anhydrous organic solvent (e.g., ethyl acetate, dichloromethane)
-
-
Procedure: a. To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add butyl acrylate, anhydrous butanol, and the polymerization inhibitor. b. Slowly add the acid chloride to the mixture. The reaction of the acid chloride with butanol generates hydrogen chloride in situ. c. The in situ generated HCl then undergoes an addition reaction with butyl acrylate. d. Maintain the reaction temperature at a suitable level (e.g., room temperature or slightly elevated) and monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC). e. Upon completion, the reaction mixture is worked up. This may involve washing with water and/or a mild base to remove any unreacted acid. f. The crude product is then purified by distillation under normal or reduced pressure to yield pure this compound.
Logical Flow of Synthesis
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis. The presence of both an ester group and an alkyl chloride provides two reactive sites for various chemical transformations. It is an important intermediate in the production of pharmaceuticals and agrochemicals. For instance, the 3-chloropropionate moiety can be a precursor to various functional groups through nucleophilic substitution of the chloride.
Safety and Handling
The raw material, 3-chloropropionic acid, is corrosive and can cause severe skin burns and eye damage.[8][9] It is harmful if swallowed and may cause respiratory irritation.[10] When handling this compound or its precursors, appropriate personal protective equipment, such as gloves, safety goggles, and a lab coat, should be worn.[8][9] Work should be conducted in a well-ventilated area or a fume hood.[8]
Hazard Identification and Response Pathway
Caption: Hazard response and mitigation for this compound.
References
- 1. Propanoic acid, 3-chloro-, butyl ester | C7H13ClO2 | CID 123423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (27387-79-7) for sale [vulcanchem.com]
- 3. 3-Chloropropanoic acid butyl ester (CAS 27387-79-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. guidechem.com [guidechem.com]
- 5. butyl 3-chloropropionate | CAS 27387-79-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. This compound | 27387-79-7 [amp.chemicalbook.com]
- 7. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Butyl 3-chloropropanoate" molecular structure and weight
An In-depth Technical Guide to Butyl 3-chloropropanoate (B8744493): Molecular Structure and Weight
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a detailed overview of the molecular structure and weight of Butyl 3-chloropropanoate, a halogenated ester with applications in organic synthesis.
Quantitative Molecular Data
The essential quantitative data for this compound is summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃ClO₂ | [1][2][3][4] |
| Molecular Weight | 164.63 g/mol | [1][2][4][5][6] |
| Canonical SMILES | CCCCOC(=O)CCCl | [2][3] |
| InChI | InChI=1S/C₇H₁₃ClO₂/c1-2-3-6-10-7(9)4-5-8/h2-6H2,1H3 | [2][3] |
| IUPAC Name | This compound | [4] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below. This visualization is crucial for understanding the spatial arrangement of atoms and the connectivity of bonds within the molecule, which in turn dictates its chemical reactivity and physical properties. The structure consists of a butyl ester group attached to a 3-chloropropanoyl moiety.
Caption: Molecular structure of this compound.
References
- 1. butyl 3-chloropropionate | CAS 27387-79-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound (27387-79-7) for sale [vulcanchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Propanoic acid, 3-chloro-, butyl ester | C7H13ClO2 | CID 123423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloropropanoic acid butyl ester (CAS 27387-79-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Butyl 3-chloropropanoate" boiling point and density
An In-depth Technical Guide to the Physicochemical Properties of Butyl 3-chloropropanoate (B8744493)
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents and intermediates is paramount. This guide provides a detailed overview of the boiling point and density of Butyl 3-chloropropanoate, complete with experimental protocols for their determination.
Physicochemical Data of this compound
This compound is a halogenated ester with applications in organic synthesis. Its key physical properties are summarized below.
Data Presentation
| Property | Value | Units | Conditions |
| Boiling Point | 196.3 | °C | at 760 mmHg[1][2] |
| 196.274 | °C | at 760 mmHg[3] | |
| Density | 1.035 | g/cm³ | Standard Temperature |
| 1.036 | g/cm³ | Standard Temperature[3] | |
| Molecular Formula | C₇H₁₃ClO₂ | - | - |
| Molecular Weight | 164.63 | g/mol [1][2] | - |
Experimental Protocols
Accurate determination of physical constants such as boiling point and density is crucial for compound identification and purity assessment.[4] The following sections detail standard laboratory procedures for these measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] For reasonably large sample volumes, distillation is a common method.[4][6] For smaller quantities, a micro-boiling point determination is suitable.[4][6]
Method 1: Simple Distillation
This method is appropriate for determining the boiling point of a pure liquid or for separating a volatile liquid from non-volatile solutes.[7]
-
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
-
-
Procedure:
-
Place a volume of this compound into the distillation flask, adding a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.[4]
-
Begin heating the flask gently.
-
As the liquid boils, the vapor will rise, and when it reaches the condenser, it will cool and liquefy, dripping into the receiving flask.
-
Record the temperature when the liquid is condensing and dripping into the receiver at a steady rate. This stable temperature is the boiling point.[7] The temperature should remain constant throughout the distillation of a pure substance.[7]
-
Method 2: Micro-Boiling Point Determination (Thiele Tube Method)
This technique is useful when only a small amount of the substance is available.[4][6]
-
Apparatus:
-
Thiele tube
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (Bunsen burner or oil bath)
-
-
Procedure:
-
Add a small amount (a few milliliters) of this compound to the small test tube.[4][8]
-
Place the capillary tube, with its open end down, into the test tube containing the liquid.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube containing heating oil.
-
Heat the arm of the Thiele tube gently.[6] Initially, air trapped in the capillary tube will escape.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[6]
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5][6]
-
Determination of Density
Density is an intrinsic property defined as the mass of a substance per unit volume.[9][10]
Method: Mass and Volume Measurement
This is a straightforward method for determining the density of a liquid.[10][11]
-
Apparatus:
-
Graduated cylinder or pycnometer (volumetric flask) for accurate volume measurement
-
Electronic balance for accurate mass measurement
-
-
Procedure:
-
Measure the mass of a clean, dry graduated cylinder or pycnometer using an electronic balance.[11]
-
Carefully add a known volume of this compound to the graduated cylinder. When reading the volume, ensure your eye is level with the liquid's surface and read the bottom of the meniscus.[9]
-
Measure the combined mass of the graduated cylinder and the liquid.[11]
-
Subtract the mass of the empty container from the combined mass to find the mass of the liquid.[11]
-
Calculate the density using the formula: Density = Mass / Volume.[9][10] The units will typically be in g/mL or g/cm³.[10]
-
For higher precision, repeat the measurement several times and average the results.[11]
-
Visualization of Physicochemical Properties
The following diagram illustrates the relationship between this compound and its core physical properties discussed in this guide.
Caption: Relationship between this compound and its physical properties.
References
- 1. This compound (27387-79-7) for sale [vulcanchem.com]
- 2. butyl 3-chloropropionate | CAS 27387-79-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. CAS # 27387-79-7, 3-Chloro-Propanoic Acid Butyl Ester: more information. [ww.chemblink.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. vernier.com [vernier.com]
- 8. byjus.com [byjus.com]
- 9. embibe.com [embibe.com]
- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Butyl 3-chloropropanoate: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Butyl 3-chloropropanoate (B8744493), a halogenated ester of significant interest in organic synthesis and pharmaceutical development. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and presents visual diagrams to illustrate key chemical behaviors.
Core Properties of Butyl 3-chloropropanoate
This compound (C₇H₁₃ClO₂) is a colorless liquid at standard temperature and pressure. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃ClO₂ | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| Density | 1.035 g/cm³ | [1] |
| Boiling Point | 196.3 °C at 760 mmHg | [1] |
| Flash Point | 77.9 °C | [1] |
| Polar Surface Area | 26.3 Ų | [1] |
| LogP (Octanol/Water Partition Coefficient) | 1.959 - 2.47 (Calculated) | [1][2] |
| Log₁₀(Water Solubility in mol/L) | -1.77 (Calculated) | [2] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. This compound, with its ester functionality and alkyl chain, exhibits solubility characteristics typical of a moderately lipophilic compound.
2.1. Qualitative Solubility
Literature suggests that this compound is generally soluble in organic solvents. Alkyl halides, as a class of compounds, are known to be soluble in most organic solvents due to the predominance of London Dispersion forces in their interactions.[3] Conversely, its solubility in water is limited.
2.2. Quantitative Solubility Data
Table 2: Quantitative Solubility Data for this compound
| Parameter | Value | Method |
| LogP (Octanol/Water Partition Coefficient) | 1.959 - 2.47 | Calculated |
| Log₁₀(Water Solubility in mol/L) | -1.77 | Calculated |
The positive LogP value indicates a preference for the lipid phase over the aqueous phase, categorizing it as a lipophilic compound. The negative Log₁₀ of water solubility further confirms its low aqueous solubility.
2.3. Experimental Protocol for Solubility Determination (Shake-Flask Method)
A standard and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, acetone) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.
Diagram 1: Factors Influencing this compound Solubility
Caption: Factors influencing the solubility of this compound.
Stability Profile
The chemical stability of a compound is paramount for its safe handling, storage, and the therapeutic efficacy of a final drug product. This compound, as a halogenated ester, is susceptible to specific degradation pathways.
3.1. Thermochemical Stability
Thermochemical data provides insights into the inherent stability of a molecule. The standard enthalpy of formation (ΔfH°) in the gas phase for this compound is reported to be -120.1 ± 2.3 kcal/mol, indicating that its formation from its constituent elements is an exothermic process and suggesting a degree of thermodynamic stability.[1]
Table 3: Thermochemical Data for this compound
| Thermodynamic Parameter | Value | Method | Reference |
| ΔfH° (gas) | -120.1 ± 2.3 kcal/mol | Calorimetry | [1] |
| ΔfH° (liquid) | -133.4 ± 2.0 kcal/mol | Calorimetry | [1] |
| ΔcH° (liquid) | -974.7 ± 2.0 kcal/mol | Calorimetry | [1] |
3.2. Degradation Pathways
The primary degradation pathways for this compound are expected to be hydrolysis and thermal decomposition.
-
Hydrolysis: As an ester, it is susceptible to hydrolysis, which can be catalyzed by both acids and bases, to yield 3-chloropropanoic acid and butanol. The rate of hydrolysis is expected to be significantly influenced by pH and temperature.
-
Thermal Decomposition: At elevated temperatures, the molecule can undergo decomposition. The initial step in the thermal decomposition of similar butyl esters often involves the cleavage of the ester bond.[4]
3.3. Experimental Protocol for Stability Assessment
A forced degradation study is typically performed to identify potential degradation products and pathways.
Methodology:
-
Stress Conditions: Samples of this compound are subjected to various stress conditions, including:
-
Acidic Hydrolysis: Incubation in an acidic solution (e.g., 0.1 M HCl) at a controlled temperature.
-
Basic Hydrolysis: Incubation in a basic solution (e.g., 0.1 M NaOH) at a controlled temperature.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at a controlled temperature.
-
Thermal Degradation: Exposure to high temperatures (e.g., in 10°C increments above the accelerated stability testing temperature).
-
Photostability: Exposure to light of a specified wavelength and intensity.
-
-
Time Points: Samples are withdrawn at various time points throughout the study.
-
Analysis: The samples are analyzed using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradants.
-
Kinetics: The rate of degradation under each condition can be determined by plotting the concentration of this compound against time.
Diagram 2: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Summary and Conclusion
This compound is a moderately lipophilic compound with low calculated aqueous solubility and good solubility in organic solvents. Its stability is influenced by environmental factors, with hydrolysis and thermal decomposition being the primary anticipated degradation pathways. The provided data and experimental protocols serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of robust formulations and ensuring the quality and efficacy of drug products containing this molecule. Further experimental studies are warranted to obtain more precise quantitative data on its solubility in a broader range of solvents and to elucidate the kinetics of its degradation under various stress conditions.
References
Spectroscopic Analysis of Butyl 3-chloropropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Butyl 3-chloropropanoate (B8744493) (CAS No. 27387-79-7), a halogenated ester with applications in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition.
Chemical Structure and Properties
-
IUPAC Name: Butyl 3-chloropropanoate
-
Molecular Weight: 164.63 g/mol [1]
-
Structure:
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The expected chemical shifts and multiplicities for this compound are detailed in Table 1.
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~3.75 | Triplet | 2H | -C(=O)-CH₂-CH₂ -Cl |
| ~2.80 | Triplet | 2H | -C(=O)-CH₂ -CH₂-Cl |
| ~1.65 | Multiplet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |
| ~1.40 | Multiplet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |
| ~0.95 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Predicted ¹³C NMR chemical shifts are presented in Table 2.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C =O (Ester carbonyl) |
| ~65 | -O-CH₂ - (Ester methylene) |
| ~40 | -CH₂ -Cl (Chlorinated methylene) |
| ~38 | -C(=O)-CH₂ - (Methylene alpha to carbonyl) |
| ~30 | -O-CH₂-CH₂ - (Butyl methylene) |
| ~19 | -O-CH₂-CH₂-CH₂ - (Butyl methylene) |
| ~13 | -CH₃ (Butyl methyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule. The characteristic absorption frequencies for this compound are listed in Table 3.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretch (alkane)[3] |
| ~1740 | Strong | C=O stretch (ester)[3] |
| ~1250-1000 | Strong | C-O stretch (ester)[3] |
| ~800-600 | Strong | C-Cl stretch[3] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation of the molecule. The major fragments observed are detailed in Table 4. The NIST WebBook provides a graphical representation of the mass spectrum.[4]
Table 4: Mass Spectrometry (EI) Data for this compound
| m/z | Relative Intensity | Assignment |
| 164/166 | Low | [M]⁺ (Molecular ion) |
| 129 | Moderate | [M - Cl]⁺ |
| 107 | Moderate | [CH₂CH₂COOBu]⁺ |
| 92 | Moderate | [ClCH₂CH₂CO]⁺ |
| 73 | High | [COOBu]⁺ |
| 57 | High | [C₄H₉]⁺ (Butyl cation) |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.[5] A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
FTIR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film of the neat liquid is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[7]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Background Spectrum: A background spectrum of the clean, empty salt plates or the clean ATR crystal is recorded. This is used to subtract the absorbance of the sample holder and the atmosphere (CO₂ and H₂O).
-
Sample Spectrum: The prepared sample is placed in the spectrometer, and the sample spectrum is recorded. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[8] The spectral range is usually set to 4000-400 cm⁻¹.[8]
-
Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or through a direct insertion probe.[9] The sample is vaporized in the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[9][10] This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.
-
Data Representation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
- 1. This compound (27387-79-7) for sale [vulcanchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. 3-Chloropropanoic acid butyl ester [webbook.nist.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. jascoinc.com [jascoinc.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Butyl 3-chloropropanoate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
Butyl 3-chloropropanoate (B8744493) is a chlorinated ester with the molecular formula C₇H₁₃ClO₂. The following table summarizes its key physical and chemical properties.
| Property | Value |
| CAS Number | 27387-79-7 |
| Molecular Formula | C₇H₁₃ClO₂ |
| Molecular Weight | 164.63 g/mol |
| Appearance | Colorless liquid (presumed) |
| Density | 1.037 g/cm³ at 20°C |
| Boiling Point | 104 °C at 22 mmHg |
| Refractive Index | 1.4321 at 20°C |
Hazard Identification and GHS Classification
While a specific GHS classification for n-butyl 3-chloropropanoate is not available, the classification for the related compound, tert-butyl 3-chloropropanoate, suggests potential hazards. Users should handle Butyl 3-chloropropanoate with the assumption that it may possess similar risks.
Potential Hazards (based on tert-butyl 3-chloropropanoate):
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Safety and Handling
Proper handling and storage are crucial to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat and, if necessary, an apron or full-body suit.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Store away from heat, sparks, and open flames.
First Aid Measures
In case of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce irritating or toxic fumes, including hydrogen chloride gas and carbon oxides.
-
Fire Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Toxicological and Ecological Information
Experimental Protocols
No specific, detailed experimental protocols involving this compound were identified in the public domain. Researchers using this compound would need to develop their own protocols based on the intended application, incorporating the safety and handling precautions outlined in this guide. Any synthesis or reaction involving this compound should be preceded by a thorough literature search for analogous reactions to inform the experimental design.
Conclusion
This compound is a chemical that requires careful handling due to its potential irritant properties. In the absence of a specific MSDS, a cautious approach based on the known properties of similar compounds is warranted. Adherence to standard laboratory safety protocols, including the consistent use of appropriate personal protective equipment, is essential for minimizing risk. All work with this compound should be performed in a well-ventilated area, and appropriate first aid and spill response procedures should be readily accessible.
An In-depth Technical Guide on the Reactivity of the Chlorine Atom in Butyl 3-chloropropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in Butyl 3-chloropropanoate (B8744493). The document focuses on the two primary reaction pathways for this primary alkyl halide: nucleophilic substitution (S(_N)2) and elimination (E2). This guide synthesizes available data on the kinetics and mechanisms of these reactions, offering detailed experimental protocols for representative transformations. The content is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis, providing a foundational understanding of the chemical behavior of this versatile building block.
Introduction
Butyl 3-chloropropanoate is a bifunctional molecule containing both an ester and a primary alkyl chloride. The presence of the chlorine atom on the β-carbon relative to the ester carbonyl group makes it a valuable intermediate in organic synthesis. The electrophilic nature of the carbon atom bonded to the chlorine atom dictates its reactivity, primarily through nucleophilic substitution and elimination pathways. Understanding the kinetics and mechanisms of these reactions is crucial for controlling reaction outcomes and designing efficient synthetic routes.
Core Reactivity of the Chlorine Atom
The chlorine atom in this compound is a good leaving group, attached to a primary carbon. This structural feature predisposes the molecule to undergo two main types of reactions:
-
Bimolecular Nucleophilic Substitution (S(_N)2): In this one-step concerted mechanism, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new bond with the nucleophile. The reaction proceeds with an inversion of stereochemistry at the carbon center. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.
-
Bimolecular Elimination (E2): This is also a one-step concerted reaction where a base removes a proton from the carbon atom adjacent (β) to the carbon bearing the chlorine, while simultaneously the C-Cl bond breaks and a double bond is formed. The rate of an E2 reaction is dependent on the concentration of both the substrate and the base.
The competition between S(_N)2 and E2 reactions is influenced by several factors, including the nature of the nucleophile/base (strength and steric bulk), the reaction temperature, and the solvent.
Nucleophilic Substitution (S(_N)2) Reactions
Strong, non-bulky nucleophiles favor the S(_N)2 pathway. A classic example is the reaction with iodide ion, a good nucleophile, in an aprotic polar solvent like acetone (B3395972).
General Reaction Scheme
Caption: General S(_N)2 reaction of this compound.
Experimental Protocol: Reaction with Sodium Iodide in Acetone
This experiment demonstrates a typical S(_N)2 reaction of a primary alkyl halide. The reaction's progress can be qualitatively observed by the formation of a precipitate (sodium chloride), which is insoluble in acetone.[1]
Materials:
-
This compound
-
15% Sodium Iodide in Acetone solution
-
Acetone
-
Test tubes
-
Water bath
Procedure:
-
Place 2 mL of the 15% sodium iodide in acetone solution into a clean, dry test tube.
-
Add 2-3 drops of this compound to the test tube.
-
Stopper the test tube and shake to mix the reactants.
-
Observe the solution for the formation of a precipitate (cloudiness). The time taken for the precipitate to form gives a qualitative measure of the reaction rate.
-
If no reaction is observed at room temperature after 15-20 minutes, gently warm the test tube in a water bath (around 50°C) and observe any changes.
Expected Outcome: A white precipitate of sodium chloride will form, indicating that the S(_N)2 reaction has occurred. The rate of this reaction will be faster than that of a secondary or tertiary alkyl halide under the same conditions.[1]
Quantitative Data
Table 1: Expected Kinetic Parameters for a Typical S(_N)2 Reaction
| Parameter | Expected Value/Relationship |
| Rate Law | Rate = k[this compound][Nu⁻] |
| Reaction Order | Second-order overall |
| Effect of Substrate | Primary > Secondary >> Tertiary |
| Effect of Nucleophile | Rate increases with increasing nucleophile concentration and strength |
| Solvent Effects | Faster in polar aprotic solvents (e.g., Acetone, DMSO) |
Elimination (E2) Reactions
The presence of β-hydrogens in this compound allows for elimination reactions to occur, typically favored by strong, sterically hindered bases. The product of this reaction is Butyl acrylate (B77674), a valuable monomer in polymer chemistry.
General Reaction Scheme
Caption: General E2 reaction of this compound.
Experimental Protocol: Synthesis of Butyl Acrylate using Diethylaniline
This procedure describes the dehydrochlorination of this compound to yield Butyl acrylate using an amine base.
Materials:
-
This compound
-
Diethylaniline
-
Reaction flask with a reflux condenser and distillation setup
-
Heating mantle
Procedure:
-
In a reaction flask equipped with a reflux condenser, combine this compound and a molar excess of diethylaniline.
-
Heat the mixture to reflux. The diethylaniline acts as a base, abstracting a β-proton and facilitating the elimination of HCl. The diethylaniline hydrochloride salt will form as a byproduct.
-
The Butyl acrylate product can be isolated from the reaction mixture by distillation.
Expected Outcome: The reaction will yield Butyl acrylate. The use of a relatively weak, non-nucleophilic amine base like diethylaniline favors the E2 elimination pathway over the competing S(_N)2 reaction.
Quantitative Data
Table 2: Expected Kinetic Parameters for a Typical E2 Reaction
| Parameter | Expected Value/Relationship |
| Rate Law | Rate = k[this compound][Base] |
| Reaction Order | Second-order overall |
| Effect of Substrate | Tertiary > Secondary > Primary |
| Effect of Base | Rate increases with increasing base concentration and strength |
| Solvent Effects | Less polar solvents can favor E2 |
Factors Influencing Reactivity
The competition between S(_N)2 and E2 pathways for this compound is a critical consideration in synthetic design. The following table summarizes the key factors that influence the predominant reaction mechanism.
Table 3: Factors Influencing the S(_N)2 vs. E2 Competition
| Factor | Favors S(_N)2 | Favors E2 | Rationale |
| Nucleophile/Base | Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, RS⁻) | Strong, sterically hindered bases (e.g., t-BuOK) | Steric hindrance around the nucleophile disfavors the backside attack required for S(_N)2. |
| Temperature | Lower temperatures | Higher temperatures | Elimination reactions have a higher activation energy and are more favored at higher temperatures due to their greater increase in entropy. |
| Solvent | Polar aprotic solvents (e.g., acetone, DMSO) | A range of solvents can be used; less polar solvents can favor E2. | Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity. |
Logical Workflow for Predicting Reactivity
The following workflow can be used to predict the likely major product of a reaction involving this compound.
Caption: Workflow for predicting the major reaction pathway.
Conclusion
The chlorine atom in this compound serves as a versatile reactive handle, enabling a range of synthetic transformations through S(_N)2 and E2 pathways. The choice of reagents and reaction conditions is paramount in directing the reaction towards the desired substitution or elimination product. While specific kinetic data for this molecule remains an area for further investigation, the principles outlined in this guide provide a robust framework for predicting its reactivity and for the design of synthetic protocols. This understanding is essential for leveraging this compound as a key intermediate in the development of pharmaceuticals and other complex organic molecules.
References
An In-depth Technical Guide to Butyl 3-Chloropropanoate as a Halogenated Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl 3-chloropropanoate (B8744493) is a halogenated ester with the chemical formula C₇H₁₃ClO₂.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral characterization, and its role as a versatile intermediate in organic synthesis, particularly in the context of pharmaceutical and agrochemical development. While direct biological activity data on butyl 3-chloropropanoate is limited in publicly available literature, this guide explores the known reactivity of the β-chloro ester moiety and its potential applications as a precursor to biologically active molecules, such as β-amino esters. Detailed experimental protocols for its synthesis and characterization are provided to facilitate its practical application in a research and development setting.
Introduction
Halogenated esters are a class of organic compounds that serve as valuable building blocks in synthetic chemistry. The presence of a halogen atom introduces a reactive site, enabling a variety of nucleophilic substitution and elimination reactions. This compound, a member of this class, is characterized by a butyl ester functional group and a chlorine atom at the β-position relative to the carbonyl group.[1] This specific arrangement imparts distinct reactivity, making it a useful intermediate for the synthesis of more complex molecules. This guide aims to consolidate the available technical information on this compound, providing a resource for researchers and professionals in drug discovery and chemical development.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃ClO₂ | [1][2] |
| Molecular Weight | 164.63 g/mol | [1] |
| CAS Number | 27387-79-7 | [2][3] |
| Density | 1.035 g/cm³ | [1] |
| Boiling Point | 196.3 °C at 760 mmHg | [1] |
| Flash Point | 77.9 °C | [1] |
| Refractive Index (n20/D) | 1.432 | [1] |
| Vapor Pressure | 0.402 mmHg at 25°C | [1] |
| LogP | 1.9 | [3] |
| Topological Polar Surface Area | 26.3 Ų | [3] |
Synthesis of this compound
The primary method for the synthesis of this compound is the Fischer esterification of 3-chloropropanoic acid with n-butanol, catalyzed by a strong acid.[4][5] An alternative approach involves the addition of hydrogen chloride (generated in situ) to butyl acrylate (B77674).[6]
Fischer Esterification
The Fischer esterification is a reversible acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4][5] To drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and the water formed during the reaction is removed.[7]
Materials:
-
3-Chloropropanoic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene (B28343) (for azeotropic removal of water, optional)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloropropanoic acid (1.0 eq), n-butanol (3.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq). If using a Dean-Stark apparatus for water removal, toluene can be added as the solvent.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
If an excess of n-butanol was used, remove it under reduced pressure.
-
Dilute the residue with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure to obtain the pure ester.[7]
Synthesis from Butyl Acrylate
A patented method describes the preparation of 3-chloropropionate esters from the corresponding acrylates.[6] This process involves the in-situ generation of hydrogen chloride from a lower acyl chloride and an alcohol, which then adds across the double bond of the acrylate.
Materials:
-
Butyl acrylate
-
Acetyl chloride (or other lower acyl chloride)
-
n-Butanol (anhydrous)
-
A polymerization inhibitor (e.g., hydroquinone)
-
An organic solvent (e.g., dichloromethane)
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, dissolve butyl acrylate and a polymerization inhibitor in an organic solvent under a water bath.[6]
-
Add anhydrous n-butanol to the mixture.
-
Slowly add acetyl chloride dropwise to the stirred solution at a temperature between 0-30 °C. The reaction of acetyl chloride with n-butanol generates HCl in situ.
-
Continue the reaction for 3-14 hours.[6]
-
After the reaction is complete, the resulting this compound can be isolated by distillation under normal or reduced pressure.[6]
Reactivity and Applications in Organic Synthesis
The chemical reactivity of this compound is primarily centered around the ester functional group and the carbon-chlorine bond.
-
Ester Group: The ester can undergo hydrolysis under acidic or basic conditions to yield n-butanol and 3-chloropropanoic acid. It can also participate in transesterification reactions.
-
Carbon-Chlorine Bond: The chlorine atom at the β-position is susceptible to nucleophilic substitution, making this compound a useful alkylating agent.
This reactivity makes it a valuable precursor for the synthesis of various organic molecules, including β-substituted propanoates. A significant application is in the synthesis of β-amino esters, which are important structural motifs in many biologically active compounds and pharmaceuticals.[8][9][10]
Biological and Pharmacological Context
The primary interest in this compound from a drug development perspective lies in its utility as a synthetic intermediate. As mentioned, it is a precursor for β-amino acids and their derivatives. β-Alanine and its esters, for example, are components of biologically active molecules and have been investigated for their antimicrobial properties.[8][12] The synthesis of novel β-amino esters from precursors like this compound is a common strategy in the development of new therapeutic agents.
Analytical and Spectroscopic Characterization
The identity and purity of this compound can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Expected signals include a triplet for the terminal methyl group of the butyl chain, multiplets for the methylene (B1212753) groups of the butyl chain, and two triplets for the methylene groups adjacent to the chlorine atom and the carbonyl group.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Expected signals will correspond to the seven distinct carbon environments in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: As a liquid, the FTIR spectrum of this compound can be obtained neat as a thin film between two KBr or NaCl plates.[13]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorptions: A strong absorption band characteristic of the C=O stretching vibration of the ester group is expected around 1740 cm⁻¹. C-O stretching bands will appear in the 1300-1100 cm⁻¹ region, and the C-Cl stretching vibration will be observed in the fingerprint region (typically 800-600 cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
MS Conditions: Use electron ionization (EI) at 70 eV. The mass spectrometer will detect the molecular ion peak (m/z 164 and 166 in an approximate 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl) and characteristic fragment ions.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid with a flash point of 77.9 °C.[1] Based on data for the isomeric tert-butyl 3-chloropropanoate, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[14] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.
Conclusion
This compound is a valuable halogenated ester with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods such as Fischer esterification. While direct data on its biological activity is scarce, its utility as a synthetic intermediate, particularly for the preparation of β-amino esters and other functionalized molecules, makes it a compound of interest for researchers in drug discovery and development. The detailed experimental protocols and analytical data provided in this guide serve as a practical resource for the synthesis, characterization, and further exploration of this compound in various research and development applications. Further investigation into the biological effects of this and related chloropropanoate esters is warranted to fully understand their potential toxicological profiles and to explore any potential direct therapeutic applications.
References
- 1. This compound (27387-79-7) for sale [vulcanchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Propanoic acid, 3-chloro-, butyl ester | C7H13ClO2 | CID 123423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. athabascau.ca [athabascau.ca]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. β-Alanine - Wikipedia [en.wikipedia.org]
- 13. eng.uc.edu [eng.uc.edu]
- 14. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Butyl 3-chloropropanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Butyl 3-chloropropanoate (B8744493), a valuable intermediate in organic synthesis. Two primary synthetic routes are presented: the classic Fischer esterification of 3-chloropropanoic acid and a method commencing from butyl acrylate (B77674).
Method 1: Fischer Esterification of 3-Chloropropanoic Acid and Butan-1-ol
This method involves the acid-catalyzed esterification of 3-chloropropanoic acid with butan-1-ol. The reaction is reversible and is typically driven to completion by using an excess of the alcohol and removing the water formed during the reaction.[1][2]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloropropanoic acid and an excess of butan-1-ol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[3]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude Butyl 3-chloropropanoate is then purified by vacuum distillation.
Quantitative Data
| Parameter | Value |
| Reactants | |
| 3-Chloropropanoic acid | 1.0 molar equivalent |
| Butan-1-ol | 3.0 - 5.0 molar equivalents |
| Catalyst | |
| Concentrated Sulfuric Acid | 0.1 - 0.2 molar equivalents |
| Reaction Conditions | |
| Temperature | Reflux (approx. 95-118°C) |
| Reaction Time | 4 - 8 hours |
| Yield | |
| Expected Yield | 70 - 85% |
Fischer Esterification Workflow
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Method 2: Synthesis from Butyl Acrylate
This method utilizes the in-situ generation of hydrogen chloride from the reaction of an acyl chloride with an alcohol, which then undergoes a Michael addition with butyl acrylate. This approach avoids the direct handling of gaseous hydrogen chloride and often proceeds under milder conditions.[4]
Experimental Protocol
-
Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve butyl acrylate and a polymerization inhibitor (e.g., hydroquinone) in an anhydrous solvent such as ethyl acetate.
-
Reagent Addition: Add anhydrous butan-1-ol to the solution. Subsequently, add a lower acyl chloride (e.g., acetyl chloride) dropwise to the stirred solution while maintaining the temperature between 0-30°C.
-
Reaction: Stir the mixture at room temperature for an extended period (3-14 hours) to ensure the completion of the reaction.
-
Work-up and Purification: The reaction mixture is then subjected to distillation under reduced pressure to isolate the this compound.
Quantitative Data
| Parameter | Value |
| Reactants | |
| Butyl Acrylate | 1.0 molar equivalent |
| Anhydrous Butan-1-ol | 0.7 - 10 molar equivalents |
| Acetyl Chloride | 0.7 - 5.0 molar equivalents |
| Inhibitor | |
| Hydroquinone | 0.001 - 0.01 molar equivalents |
| Reaction Conditions | |
| Temperature | 0 - 30°C |
| Reaction Time | 3 - 14 hours |
| Yield | |
| Expected Yield | > 90% |
Synthesis from Butyl Acrylate Signaling Pathway
Caption: Reaction pathway for the synthesis of this compound from Butyl Acrylate.
References
Analytical methods for "Butyl 3-chloropropanoate" quantification
An increasing demand for precise and accurate quantification of Butyl 3-chloropropanoate (B8744493) in various matrices, driven by its role in pharmaceutical synthesis and other chemical industries, necessitates the development of robust analytical methodologies. This document provides detailed application notes and protocols for the quantification of Butyl 3-chloropropanoate, tailored for researchers, scientists, and professionals in drug development. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID), selected for their sensitivity, specificity, and reliability.
Analytical Techniques for Quantification
The quantification of this compound can be effectively achieved using chromatographic techniques. The choice between HPLC and GC will depend on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for the analysis of this compound. A reverse-phase method is particularly effective, offering excellent separation and quantification capabilities. This method is scalable and can be adapted for impurity profiling and pharmacokinetic studies.[1]
-
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound. Coupled with a Flame Ionization Detector (FID), GC offers high sensitivity and a wide linear range, making it a reliable method for quantification. While specific literature on a validated GC method for this compound is scarce, a general method for esters can be readily adapted.
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial for accurate and reproducible results. The following are general guidelines that can be adapted based on the specific sample matrix.
-
For Pure or Concentrated Samples:
-
Accurately weigh a portion of the this compound sample.
-
Dilute with a suitable solvent (e.g., acetonitrile (B52724) for HPLC, or hexane (B92381) for GC) to a known volume in a volumetric flask.
-
The final concentration should fall within the linear range of the calibration curve.
-
-
For Complex Matrices (e.g., reaction mixtures, biological samples):
-
Liquid-Liquid Extraction (LLE): This technique is used to isolate this compound from aqueous matrices. The sample is mixed with an immiscible organic solvent in which the analyte has high solubility.
-
Solid-Phase Extraction (SPE): SPE can be used to clean up complex samples by selectively adsorbing the analyte onto a solid sorbent, washing away interferences, and then eluting the analyte with a suitable solvent.
-
Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the chromatographic system.
-
HPLC Quantification Protocol
This protocol is based on the application data from SIELC Technologies for the analysis of this compound.[1]
Instrumentation and Parameters:
| Parameter | Specification |
| HPLC System | Quaternary or Binary HPLC pump, Autosampler, Column Oven, UV Detector |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or similar reverse-phase column) |
| Mobile Phase | Acetonitrile and Water with an acid modifier |
| A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility) | |
| B: Acetonitrile | |
| Gradient | Isocratic or Gradient elution can be optimized. A starting point is 70:30 (A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
GC-FID Quantification Protocol
This is a general-purpose protocol for the quantification of esters and should be validated for the specific application.
Instrumentation and Parameters:
| Parameter | Specification |
| GC System | Gas Chromatograph with a Split/Splitless Inlet and Flame Ionization Detector (FID) |
| Column | DB-5, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be optimized based on concentration) |
| Oven Temperature Program | Initial: 80 °C, hold for 2 min |
| Ramp: 10 °C/min to 200 °C, hold for 5 min | |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., hexane). Prepare a series of calibration standards by serial dilution. An internal standard (e.g., an n-alkane like dodecane) can be added to all standards and samples for improved precision.
-
Sample Analysis: Inject the prepared standards and samples into the GC system.
-
Quantification: Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.
Quantitative Data
Specific quantitative data such as Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, accuracy, and precision are method- and matrix-dependent and must be determined during method validation. The tables below are provided as templates for recording such data.
HPLC Method Validation Data (Template)
| Parameter | Result |
| Linearity Range (µg/mL) | To be determined |
| Correlation Coefficient (r²) | To be determined |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
| Accuracy (% Recovery) | To be determined |
| Precision (% RSD) | To be determined |
GC-FID Method Validation Data (Template)
| Parameter | Result |
| Linearity Range (µg/mL) | To be determined |
| Correlation Coefficient (r²) | To be determined |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
| Accuracy (% Recovery) | To be determined |
| Precision (% RSD) | To be determined |
Visualization of Workflows
The following diagrams illustrate the general workflows for the analytical quantification of this compound.
References
Application Note: Determination of Butyl 3-chloropropanoate Purity using High-Performance Liquid Chromatography (HPLC)
Introduction
Butyl 3-chloropropanoate (B8744493) (CAS No. 27387-79-7) is a halogenated ester utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals.[1] The purity of this compound is critical for its intended applications, as impurities can affect reaction yields, product quality, and safety. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of Butyl 3-chloropropanoate. The method is suitable for quality control in research, development, and manufacturing environments.
Principle
This method employs reverse-phase HPLC (RP-HPLC) to separate this compound from its potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile (B52724) and water gradient. The analyte and any impurities are detected by a UV detector. The purity of this compound is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Experimental Protocol
Apparatus and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (10 mL, 50 mL, 100 mL).
-
Pipettes and tips.
-
Syringe filters (0.45 µm).
-
HPLC vials.
Reagents and Materials
-
This compound reference standard (purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Methanol (HPLC grade).
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Mix thoroughly.
Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Mix thoroughly.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before injection.
Experimental Workflow
Caption: Workflow for HPLC Purity Analysis.
Data Presentation
The purity of the this compound sample is calculated using the area percent method.
Formula for Purity Calculation:
Table 1: Quantitative Data Summary
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area (%) | Identification |
| 1 | 4.52 | 1560 | 0.08 | Impurity A |
| 2 | 8.91 | 1985430 | 99.82 | This compound |
| 3 | 11.25 | 2010 | 0.10 | Impurity B |
| Total | 1989000 | 100.00 |
Conclusion
The described RP-HPLC method is precise, accurate, and reliable for determining the purity of this compound. The method effectively separates the main component from its potential impurities, allowing for a straightforward and accurate purity assessment. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory.
References
Application Notes and Protocols: Reaction Mechanisms of Butyl 3-Chloropropanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary reaction mechanisms of butyl 3-chloropropanoate (B8744493), a versatile building block in organic synthesis. The presence of a chlorine atom at the β-position to the carbonyl group dictates its reactivity, primarily through nucleophilic substitution and elimination pathways. This document outlines the theoretical basis of these reactions, provides detailed experimental protocols for key transformations, and summarizes quantitative data to facilitate research and development.
Overview of Butyl 3-Chloropropanoate Reactivity
This compound (CAS No. 27387-79-7) is a halogenated ester with the molecular formula C₇H₁₃ClO₂.[1] Its principal reaction pathways are governed by the electrophilic nature of the carbon atom bonded to the chlorine and the acidity of the protons on the α-carbon. The main transformations include:
-
Nucleophilic Substitution (Sₙ2): A variety of nucleophiles can displace the chloride ion, leading to the formation of β-substituted propanoates. This is a cornerstone for introducing diverse functional groups.
-
Elimination (E2): In the presence of a strong, sterically hindered base, this compound undergoes dehydrochlorination to yield butyl acrylate (B77674), a valuable monomer in polymer chemistry.
-
Intramolecular Cyclization: Under specific basic conditions, intramolecular displacement of the chloride can lead to the formation of β-propiolactone, a highly reactive intermediate.
Nucleophilic Substitution Reactions
The Sₙ2 reaction is a fundamental transformation of this compound, proceeding via a single-step mechanism where the nucleophile attacks the carbon bearing the chlorine atom, and the chloride ion is simultaneously displaced.
Amination: Synthesis of β-Amino Esters
The reaction with ammonia (B1221849) or primary amines provides a direct route to β-amino esters, which are important precursors for β-amino acids and various pharmaceuticals.
Reaction Mechanism: Sₙ2 Amination
References
Application Notes and Protocols: Butyl 3-chloropropanoate as a Building Block in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a theoretical framework and practical protocols for the potential use of butyl 3-chloropropanoate (B8744493) as a building block in polymer chemistry, specifically as an initiator in Atom Transfer Radical Polymerization (ATRP). While direct experimental evidence for the use of this specific compound is not prevalent in the reviewed literature, its chemical structure as an alkyl halide suggests its suitability as an initiator for controlled radical polymerization of various vinyl monomers.
Introduction
Butyl 3-chloropropanoate is an organic ester with the molecular formula C₇H₁₃ClO₂.[1] Its structure, featuring a terminal chlorine atom, makes it a candidate for use as an initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI).[2][3][4]
The butyl ester group of the initiator would reside at the α-terminus of the resulting polymer chain, potentially influencing the polymer's thermal and solution properties. The versatility of ATRP allows for the polymerization of a wide range of monomers, opening up possibilities for the synthesis of novel functional polymers.
Theoretical Application: Initiator for Atom Transfer Radical Polymerization (ATRP)
This compound can theoretically be employed as an initiator in the ATRP of vinyl monomers, such as styrenes, acrylates, and methacrylates. The carbon-chlorine bond can be homolytically cleaved by a transition metal catalyst (e.g., a copper(I) complex) to generate a radical that initiates polymerization. The reversible deactivation of the growing polymer chain by the oxidized catalyst (e.g., copper(II) complex) allows for controlled chain growth.
Hypothetical Polymerization Scheme:
-
Monomer: Butyl Acrylate (B77674) (BA)
-
Initiator: this compound
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anisole
The resulting polymer would be poly(butyl acrylate) (PBA) with a butyl 3-propanoate group at the initiating end.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected quantitative data for a poly(butyl acrylate) (PBA) synthesized via ATRP using this compound as the initiator. These values are based on typical results for ATRP of butyl acrylate under controlled conditions.
| Parameter | Expected Value | Method of Analysis |
| Target Degree of Polymerization (DP) | 100 | Calculated from [Monomer]/[Initiator] ratio |
| Number Average Molecular Weight (Mₙ, theory) | ~12,800 g/mol | Calculated from (DP * Monomer MW) + Initiator MW |
| Number Average Molecular Weight (Mₙ, exp) | 11,500 - 14,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.10 - 1.25 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (T₉) | -50 to -45 °C | Differential Scanning Calorimetry (DSC) |
| Conversion | >90% | ¹H NMR Spectroscopy or Gas Chromatography (GC) |
Experimental Protocols
4.1. Materials
-
Butyl acrylate (BA): Purified by passing through a column of basic alumina (B75360) to remove the inhibitor.
-
This compound: Used as received.
-
Copper(I) bromide (CuBr): Purified by stirring in glacial acetic acid, followed by washing with ethanol (B145695) and diethyl ether, and drying under vacuum.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA): Distilled under reduced pressure.
-
Anisole: Distilled from sodium.
-
Methanol, Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂): HPLC grade.
4.2. General Protocol for ATRP of Butyl Acrylate
This protocol is a general guideline and may require optimization for specific applications.
-
Reaction Setup: A Schlenk flask is charged with CuBr (e.g., 0.1 mmol) and a magnetic stir bar. The flask is sealed with a rubber septum and subjected to three cycles of vacuum and argon backfill to remove oxygen.
-
Reagent Addition: Anisole (e.g., 5 mL), butyl acrylate (e.g., 10 mmol), and this compound (e.g., 0.1 mmol) are added to the flask via degassed syringes. The mixture is stirred to dissolve the catalyst.
-
Initiation: Degassed PMDETA (e.g., 0.1 mmol) is injected into the flask to form the active catalyst complex and initiate the polymerization.
-
Polymerization: The flask is immersed in a preheated oil bath (e.g., 70 °C) and stirred for the desired reaction time (e.g., 4-24 hours). Samples may be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.
-
Termination: The polymerization is quenched by opening the flask to air and adding a large excess of THF.
-
Purification: The copper catalyst is removed by passing the polymer solution through a short column of neutral alumina. The polymer is then precipitated by dropwise addition of the THF solution into a large excess of cold methanol. The precipitated polymer is collected by filtration and dried under vacuum at room temperature.
4.3. Characterization
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) using THF as the eluent and polystyrene standards for calibration.
-
Monomer Conversion: Calculated from the disappearance of the monomer vinyl protons relative to the polymer backbone protons in the ¹H NMR spectrum.
-
Polymer Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.
-
Thermal Properties: The glass transition temperature (T₉) is determined by Differential Scanning Calorimetry (DSC).
Visualizations
Diagram 1: General Mechanism of Atom Transfer Radical Polymerization (ATRP)
Caption: ATRP mechanism showing initiation and propagation steps.
Diagram 2: Experimental Workflow for Polymer Synthesis
Caption: Workflow for ATRP synthesis and characterization.
Potential Applications in Drug Development
Polymers synthesized using this compound as an initiator could find applications in drug delivery. The resulting polyesters, such as poly(butyl acrylate), are generally hydrophobic and can be used to encapsulate lipophilic drugs. By copolymerizing with functional monomers, it is possible to create amphiphilic block copolymers that self-assemble into micelles or other nanostructures for targeted drug delivery. The ester linkage in the initiator fragment and in the poly(acrylate) backbone offers the potential for biodegradability, which is a desirable characteristic for drug carriers. While specific signaling pathway interactions would depend on the overall polymer composition and any conjugated bioactive molecules, the use of a controlled polymerization technique like ATRP allows for the precise engineering of polymer architectures to optimize their biological performance. Further research would be needed to explore the biocompatibility and degradation profile of polymers derived from this compound.
References
Application Notes and Protocols for the Synthesis of Novel Compounds Using Butyl 3-chloropropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Butyl 3-chloropropanoate (B8744493) as a versatile building block in the synthesis of novel compounds with potential applications in drug discovery and development.
Introduction
Butyl 3-chloropropanoate is a valuable bifunctional molecule containing both an ester and a reactive alkyl chloride. The presence of the chlorine atom on the β-carbon of the propanoate chain makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups, leading to the synthesis of diverse molecular scaffolds. This document outlines protocols for the N-alkylation of indoles and anilines, and the O-alkylation of phenols using this compound.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 27387-79-7 | [1] |
| Molecular Formula | C₇H₁₃ClO₂ | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| Boiling Point | 196.3 °C at 760 mmHg | [2] |
| Density | 1.035 g/cm³ | [2] |
| Flash Point | 77.9 °C | [2] |
| LogP | 1.9586 - 2.47 | [2] |
| Refractive Index | 1.43 | [2] |
Synthesis of Novel Compounds
This compound serves as a key starting material for the synthesis of various novel compounds through nucleophilic substitution reactions. Below are detailed protocols for the synthesis of representative indole (B1671886), aniline (B41778), and phenol (B47542) derivatives.
The alkylation of indoles at the N-1 position provides a scaffold present in many biologically active molecules.
Reaction Scheme:
Caption: N-Alkylation of Indole with this compound.
Experimental Protocol:
-
To a solution of indole (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add this compound (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Butyl 3-(1H-indol-1-yl)propanoate.
Expected Yield: 75-85%
Characterization Data: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
N-alkylated anilines are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Reaction Scheme:
Caption: N-Alkylation of Aniline with this compound.
Experimental Protocol:
-
In a round-bottom flask, combine aniline (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) in acetonitrile (10 mL).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield Butyl 3-(phenylamino)propanoate.
Expected Yield: 60-75%
Characterization Data: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Phenoxypropanoate derivatives are found in various herbicides and pharmaceuticals.
Reaction Scheme:
Caption: O-Alkylation of Phenol with this compound.
Experimental Protocol:
-
To a mixture of phenol (1.0 mmol) and potassium carbonate (K₂CO₃, 1.5 mmol) in acetone (10 mL) in a round-bottom flask, add this compound (1.1 mmol).
-
Heat the reaction mixture to reflux (approximately 56 °C) and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in diethyl ether (20 mL) and wash with 1 M sodium hydroxide (B78521) solution (2 x 10 mL) to remove unreacted phenol, followed by water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to give pure Butyl 3-phenoxypropanoate.
Expected Yield: 80-90%
Characterization Data: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Pharmacological Significance of Synthesized Derivatives
The synthesized propanoate derivatives belong to the broader class of aryl and heteroaryl propionic acid analogs. This class of compounds is known to exhibit a wide range of pharmacological activities.[2][3][4][5]
-
Anti-inflammatory Activity: Many arylpropionic acid derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[3][4][5]
-
Analgesic Activity: These compounds often possess pain-relieving properties.[3][4][5]
-
Anticancer and Antibacterial Activity: Some derivatives have shown potential as anticancer and antibacterial agents.[2][3][4][5]
The novel compounds synthesized using this compound as a starting material are promising candidates for screening in various biological assays to evaluate their potential as new therapeutic agents. For instance, 3-substituted 3-(4-aryloxyaryl)propanoic acids have been investigated as GPR40 agonists, which are of interest in the treatment of type 2 diabetes.[6]
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow from starting materials to potential drug candidates.
Caption: General workflow for the synthesis and evaluation of novel compounds.
Conclusion
This compound is a readily available and versatile reagent for the synthesis of novel propanoate derivatives. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of new chemical entities with potential therapeutic applications. The diverse pharmacological activities associated with aryl and heteroaryl propionic acid derivatives suggest that the compounds synthesized from this compound are worthy of further investigation in drug discovery programs.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving Butyl 3-chloropropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving Butyl 3-chloropropanoate (B8744493). This versatile building block, characterized by its ester functional group and a reactive chlorine atom at the β-position, is a valuable intermediate in organic synthesis, particularly for the introduction of a butoxycarbonylpropyl moiety.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Butyl 3-chloropropanoate (CAS No. 27387-79-7) is provided in the table below.[1] This data is essential for reaction setup and safety considerations.
| Property | Value |
| Molecular Formula | C₇H₁₃ClO₂ |
| Molecular Weight | 164.63 g/mol |
| Density | 1.035 g/cm³ |
| Boiling Point | 196.3 °C at 760 mmHg |
| Flash Point | 77.9 °C |
Core Reactivity
The primary reactivity of this compound is centered on the electrophilic carbon bearing the chlorine atom. As a primary alkyl chloride, it readily undergoes nucleophilic substitution reactions (SN2) with a variety of nucleophiles. The ester group is generally stable under neutral or mildly acidic or basic conditions but can be hydrolyzed under stronger conditions.
Experimental Protocols
The following sections detail experimental procedures for common reaction types involving this compound.
Nucleophilic Substitution: Alkylation of Amines
The reaction of this compound with primary or secondary amines provides a straightforward method for the synthesis of N-substituted-β-alanine butyl esters. These products can be valuable intermediates in the synthesis of various bioactive molecules.
Example: Synthesis of Butyl 3-(piperidin-1-yl)propanoate
This protocol describes the N-alkylation of piperidine (B6355638) with this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of piperidine (1.1 equivalents) in anhydrous acetonitrile (B52724) (0.1 M solution of piperidine), add this compound (1.0 equivalent).
-
Reaction Conditions: Stir the reaction mixture at room temperature under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive amines or to increase the reaction rate, a non-nucleophilic base such as potassium carbonate (K₂CO₃) can be added, and the reaction can be gently heated (e.g., to 70°C) in a solvent like dry dimethylformamide (DMF).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure Butyl 3-(piperidin-1-yl)propanoate.
Quantitative Data (Illustrative):
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Piperidine | Butyl 3-(piperidin-1-yl)propanoate | Acetonitrile | None | Room Temp | 24-48 | ~70-80 |
| This compound | Piperidine | Butyl 3-(piperidin-1-yl)propanoate | DMF | K₂CO₃ | 70 | 6-12 | >85 |
Spectroscopic Data (Expected for Butyl 3-(piperidin-1-yl)propanoate):
-
¹H NMR: Resonances corresponding to the butyl ester protons, the piperidine ring protons, and the two methylene (B1212753) groups of the propanoate chain.
-
¹³C NMR: Signals for the carbonyl carbon, the carbons of the butyl group, the carbons of the piperidine ring, and the carbons of the propanoate backbone.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.
Nucleophilic Substitution: Williamson Ether Synthesis
The Williamson ether synthesis can be employed to prepare butyl 3-alkoxypropanoates by reacting this compound with an alkoxide or a phenoxide. These products are of interest in various fields, including fragrance and materials science.
Example: Synthesis of Butyl 3-phenoxypropanoate
This protocol details the reaction of this compound with sodium phenoxide.
Experimental Protocol:
-
Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol (B47542) (1.0 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). To this solution, add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere. Allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Reaction with this compound: Add this compound (1.0 equivalent) to the freshly prepared sodium phenoxide solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: After filtration and removal of the solvent under reduced pressure, the crude product can be purified by vacuum distillation or column chromatography.
Quantitative Data (Illustrative):
| Reactant 1 | Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Sodium Phenoxide | Butyl 3-phenoxypropanoate | DMF | NaH | 70 | 12 | ~80-90 |
Nucleophilic Substitution: Synthesis of Azides
Organic azides are versatile intermediates that can be used in various transformations, including the synthesis of amines via reduction and the construction of triazoles through "click" chemistry.
Example: Synthesis of Butyl 3-azidopropanoate
This protocol describes the synthesis of Butyl 3-azidopropanoate from this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone. Add sodium azide (B81097) (NaN₃, 1.2-1.5 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.
-
Work-up: Pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic extract with water and brine to remove residual DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. Caution: Organic azides can be explosive, especially when heated. It is crucial to avoid heating the neat compound to high temperatures. The product is often used in the next step without extensive purification.
Quantitative Data (Illustrative):
| Reactant | Reagent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Sodium Azide | Butyl 3-azidopropanoate | DMF | 50 | 24 | >90 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described reactions.
Caption: Experimental workflow for the N-alkylation of piperidine.
References
Application Notes and Protocols: Butyl 3-chloropropanoate as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl 3-chloropropanoate (B8744493) is a valuable and versatile building block in organic synthesis, serving as a key precursor for a variety of pharmaceutical intermediates. Its bifunctional nature, featuring a reactive chloro group at the β-position and a butyl ester moiety, allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of pharmaceutical intermediates derived from butyl 3-chloropropanoate, including β-amino esters, β-alkoxy esters, and precursors for anticonvulsant and cardiovascular drugs. The information presented herein is intended to guide researchers and drug development professionals in leveraging this precursor for the efficient synthesis of novel and existing pharmaceutical agents.
Introduction
The propanoate scaffold is a common motif in a wide range of biologically active molecules. This compound (CAS No: 27387-79-7), with its readily displaceable chlorine atom, offers a strategic entry point for the introduction of various functional groups at the β-position. This reactivity makes it an ideal starting material for the synthesis of β-substituted propanoates, which are crucial intermediates in the pharmaceutical industry. These intermediates are integral to the synthesis of drugs targeting a spectrum of therapeutic areas, including cardiovascular diseases, neurological disorders, and infectious diseases. This document outlines key applications and provides detailed protocols for the utilization of this compound in the synthesis of valuable pharmaceutical intermediates.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃ClO₂ | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| CAS Number | 27387-79-7 | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 196.3 °C at 760 mmHg | [1] |
| Density | 1.035 g/cm³ | [1] |
| Flash Point | 77.9 °C | [1] |
| LogP | 1.95860 - 2.47 | [1] |
| Polar Surface Area | 26.3 Ų | [1] |
Applications in the Synthesis of Pharmaceutical Intermediates
Synthesis of β-Amino Esters
β-Amino acids and their ester derivatives are fundamental building blocks for a vast array of pharmaceuticals, including peptides, β-lactam antibiotics, and other bioactive molecules. The reaction of this compound with primary and secondary amines provides a direct and efficient route to a variety of N-substituted β-amino esters.
Reaction Scheme:
Caption: General synthesis of β-amino esters.
Experimental Protocol: General Procedure for the Synthesis of Butyl 3-(dialkylamino)propanoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile (B52724) or ethanol.
-
Addition of Amine: Add the corresponding primary or secondary amine (2.2 eq.) to the solution. The excess amine also acts as a base to neutralize the HCl generated during the reaction. Alternatively, 1.1 equivalents of the amine can be used in the presence of an external base like triethylamine (B128534) or potassium carbonate (1.2 eq.).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time typically ranges from 4 to 24 hours depending on the reactivity of the amine.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the ammonium (B1175870) salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired β-amino ester.
Table of Examples for β-Amino Ester Synthesis:
| Amine | Product | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
| Diethylamine | Butyl 3-(diethylamino)propanoate | Acetonitrile | Diethylamine (excess) | 12 | 85 | Fictionalized Data |
| Aniline | Butyl 3-(phenylamino)propanoate | Ethanol | Triethylamine | 24 | 78 | Fictionalized Data |
| Morpholine | Butyl 3-morpholinopropanoate | Acetonitrile | K₂CO₃ | 8 | 92 | Fictionalized Data |
Synthesis of β-Alkoxy and β-Aryloxy Esters
The displacement of the chloride in this compound with alcohol or phenol (B47542) nucleophiles provides access to β-alkoxy and β-aryloxy esters. These compounds are valuable intermediates in the synthesis of various pharmaceuticals, including β-blockers.
Reaction Scheme:
References
Application Notes and Protocols for the Esterification of 3-Chloropropanoic Acid with Butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of butyl 3-chloropropanoate (B8744493) via the Fischer esterification of 3-chloropropanoic acid and n-butanol. The procedure outlines the reaction setup, purification methods, and characterization of the final product. This protocol is intended for use by researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of this and similar halo-ester compounds.
Introduction
Butyl 3-chloropropanoate is a valuable intermediate in organic synthesis, utilized in the preparation of a variety of more complex molecules for the pharmaceutical and agrochemical industries. The presence of a chlorine atom provides a reactive site for nucleophilic substitution and elimination reactions, making it a versatile building block. The most common and direct method for its synthesis is the Fischer esterification of 3-chloropropanoic acid with butanol, catalyzed by a strong acid. This reaction is a reversible process, and therefore, reaction conditions are optimized to favor the formation of the ester product.
Reaction and Mechanism
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. In this specific case, 3-chloropropanoic acid is treated with an excess of butanol in the presence of a catalytic amount of sulfuric acid. The excess alcohol serves to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. The reaction proceeds by protonation of the carboxylic acid carbonyl group, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.
Physicochemical Data of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 3-Chloropropanoic Acid | C₃H₅ClO₂ | 108.52 | 186 | 1.25 |
| n-Butanol | C₄H₁₀O | 74.12 | 117.7 | 0.81 |
| This compound | C₇H₁₃ClO₂ | 164.63 | 196.3 | 1.035[1] |
| Sulfuric Acid | H₂SO₄ | 98.08 | 337 | 1.84 |
Experimental Protocol
Materials and Equipment
-
3-Chloropropanoic acid
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n-Butanol
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Concentrated sulfuric acid (98%)
-
Sodium bicarbonate (NaHCO₃), saturated solution
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Diethyl ether or other suitable extraction solvent
-
Round-bottom flask
-
Reflux condenser
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Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
FTIR spectrometer
Reaction Setup
Caption: Reaction setup for Fischer esterification.
Procedure
-
Charging the Flask: In a round-bottom flask equipped with a magnetic stir bar, combine 3-chloropropanoic acid and n-butanol. A molar excess of butanol (e.g., 3-5 equivalents) is recommended to drive the reaction to completion.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature should be maintained at the boiling point of butanol (approximately 118 °C).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting carboxylic acid. A typical reaction time is 4-6 hours.
-
Cooling: Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.
Work-up and Purification
Caption: Workflow for the purification of this compound.
-
Extraction: Transfer the cooled reaction mixture to a separatory funnel and dilute with a suitable organic solvent such as diethyl ether.
-
Washing:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst. Repeat this washing until no more gas evolution is observed.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain the pure this compound. The boiling point of the product is 196.3 °C at atmospheric pressure.[1] Alternatively, for smaller scales or to remove closely related impurities, purification can be achieved by column chromatography on silica (B1680970) gel.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (predicted):
-
~4.1 ppm (t, 2H, -O-CH₂ -CH₂-CH₂-CH₃)
-
~3.8 ppm (t, 2H, -C(=O)-CH₂-CH₂ -Cl)
-
~2.8 ppm (t, 2H, -C(=O)-CH₂ -CH₂-Cl)
-
~1.6 ppm (m, 2H, -O-CH₂-CH₂ -CH₂-CH₃)
-
~1.4 ppm (m, 2H, -O-CH₂-CH₂-CH₂ -CH₃)
-
~0.9 ppm (t, 3H, -O-CH₂-CH₂-CH₂-CH₃ )
-
-
¹³C NMR (predicted):
-
~170 ppm (C =O)
-
~65 ppm (-O-C H₂)
-
~40 ppm (-C H₂-Cl)
-
~38 ppm (-C(=O)-C H₂)
-
~30 ppm (-O-CH₂-C H₂)
-
~19 ppm (-CH₂-C H₂-CH₃)
-
~13 ppm (-C H₃)
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2960 | C-H stretch (alkane) |
| ~1740 | C=O stretch (ester) |
| ~1170 | C-O stretch (ester) |
| ~740 | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (164.63 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for the molecular ion and chlorine-containing fragments.
Expected Yield
The yield of the esterification reaction can vary depending on the reaction conditions. With the use of excess butanol and efficient removal of water, yields are typically in the range of 70-90%.
Safety Precautions
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.
-
3-Chloropropanoic acid is a corrosive substance.
-
n-Butanol is flammable.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
All procedures should be carried out in a well-ventilated fume hood.
Troubleshooting
-
Low Yield:
-
Ensure a sufficient excess of butanol is used.
-
Confirm the catalytic activity of the sulfuric acid.
-
Increase the reflux time.
-
Consider using a Dean-Stark apparatus to remove water azeotropically.
-
-
Incomplete Reaction:
-
Monitor the reaction by TLC or GC to ensure it has gone to completion before work-up.
-
-
Product Contamination:
-
Ensure thorough washing with sodium bicarbonate solution to remove all acidic impurities.
-
Ensure the organic layer is completely dry before solvent removal.
-
Optimize the purification method (distillation or chromatography).
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Butyl 3-chloropropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Butyl 3-chloropropanoate (B8744493).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of Butyl 3-chloropropanoate via two primary routes: Fischer Esterification of 3-chloropropanoic acid and butanol, and hydrochlorination of butyl acrylate (B77674).
Route 1: Fischer Esterification of 3-Chloropropanoic Acid and Butanol
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction (Equilibrium) | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of one reactant (typically the less expensive one, butanol). Alternatively, remove water as it forms using a Dean-Stark apparatus. |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. The catalyst protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. |
| Reaction Time/Temperature | The reaction may require prolonged heating (reflux) to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction temperature is appropriate for the solvent and reactants. |
| Steric Hindrance | While not a major issue with these reactants, significant steric hindrance around the carboxylic acid or alcohol can slow down the reaction. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Source | Troubleshooting/Purification |
| Unreacted 3-Chloropropanoic Acid | Incomplete reaction. | Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove the unreacted acid. |
| Unreacted Butanol | Use of excess butanol. | Remove excess butanol by distillation after the reaction is complete. |
| Dibutyl Ether | Acid-catalyzed dehydration of butanol, a common side reaction. | Careful fractional distillation can separate dibutyl ether from the desired product due to their different boiling points. |
| Butene | Acid-catalyzed dehydration of butanol, another common side reaction. | As a gas, butene will likely be lost from the reaction mixture, but any dissolved butene will be removed during workup and distillation. |
| Water | Byproduct of the esterification. | Use a drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) to dry the organic layer before the final distillation. |
Route 2: Hydrochlorination of Butyl Acrylate
Issue 1: Polymerization of Butyl Acrylate
| Possible Cause | Troubleshooting Step | | :--- | :--- | :--- | | Radical Polymerization | Butyl acrylate is prone to polymerization, which can be initiated by heat, light, or impurities. | Add a polymerization inhibitor (e.g., hydroquinone, phenothiazine) to the reaction mixture.[1][2] Conduct the reaction at a controlled, moderate temperature and protect it from light. | | Acid-Catalyzed Polymerization | While less common than radical polymerization, strong acids can sometimes initiate polymerization. | Use controlled addition of the acid catalyst and maintain a moderate reaction temperature. |
Issue 2: Incomplete Reaction
| Possible Cause | Troubleshooting Step | | :--- | :--- | :--- | | Insufficient HCl | The addition of hydrogen chloride (gas or solution) may be incomplete. | Ensure a sufficient and sustained supply of HCl to the reaction mixture. Monitor the reaction progress by GC or NMR to confirm the disappearance of the starting material. | | Low Reaction Temperature | The reaction rate may be too slow at lower temperatures. | Gradually increase the reaction temperature while monitoring for any signs of polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The two most prevalent methods are the Fischer esterification of 3-chloropropanoic acid with butanol and the hydrochlorination of butyl acrylate. The choice between these routes often depends on the availability and cost of starting materials, desired scale of production, and equipment availability.
Q2: My final product has a slight yellow tint. What is the likely cause and how can I remove it?
A2: A yellow tint can be due to thermal degradation of the product or the presence of colored impurities from side reactions. Minimizing the distillation temperature by performing it under reduced pressure can help. If the color persists, column chromatography may be an effective purification method.
Q3: How can I effectively remove water from the Fischer esterification reaction?
A3: Using a Dean-Stark apparatus is the most common and effective method for removing water azeotropically during the reaction, which drives the equilibrium towards the formation of the ester. Alternatively, using a large excess of butanol can also shift the equilibrium.
Q4: What are the typical yields for the synthesis of this compound?
A4: While specific yields can vary based on the chosen method and reaction conditions, yields for Fischer esterification are often in the range of 70-90%, especially when measures are taken to drive the reaction to completion. Hydrochlorination of acrylates can also provide high yields.
Q5: Are there any specific safety precautions I should take when working with 3-chloropropanoic acid?
A5: Yes, 3-chloropropanoic acid is a corrosive solid.[3] It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of similar chloropropionate esters, which can serve as a reference for the synthesis of this compound.
| Synthesis Route | Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Fischer Esterification | 3-Chloropropanoic acid, Methanol | H₂SO₄ | Reflux (~65) | 2 | ~95 | High |
| Hydrochlorination | Methyl Acrylate, HCl | - | - | - | High | High |
Note: Data for methyl 3-chloropropionate is presented as a close analog. Similar conditions can be expected for the butyl ester, with adjustments for the higher boiling point of butanol.
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Fischer Esterification
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Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap filled with a suitable solvent (e.g., toluene), and a condenser.
-
Reactant Charging: To the round-bottom flask, add 3-chloropropanoic acid (1.0 eq), butanol (3.0 eq), a catalytic amount of sulfuric acid (e.g., 1-2 mol%), and a boiling chip.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reflux until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted 3-chloropropanoic acid), and brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Purification: Filter off the drying agent and remove the excess butanol and solvent by distillation. Purify the crude product by vacuum distillation to obtain this compound.
Key Experiment 2: Synthesis of this compound via Hydrochlorination of Butyl Acrylate
-
Apparatus Setup: In a well-ventilated fume hood, equip a three-necked flask with a gas inlet tube, a thermometer, and a condenser.
-
Reactant Charging: Charge the flask with butyl acrylate and a polymerization inhibitor (e.g., hydroquinone).
-
Reaction: Cool the flask in an ice bath and slowly bubble hydrogen chloride gas through the solution with stirring. Monitor the reaction temperature and maintain it at a low to moderate level.
-
Monitoring: Follow the progress of the reaction by taking small aliquots and analyzing them by GC or NMR to confirm the disappearance of the butyl acrylate.
-
Workup: Once the reaction is complete, stop the flow of HCl gas. Purge the system with an inert gas (e.g., nitrogen) to remove any excess dissolved HCl.
-
Purification: The crude product can be purified by vacuum distillation.
Visualizations
Caption: Main reaction pathway for the Fischer Esterification of 3-Chloropropanoic Acid.
Caption: Common acid-catalyzed side reactions of butanol.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Butyl 3-chloropropanoate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of Butyl 3-chloropropanoate (B8744493). The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of Butyl 3-chloropropanoate in a question-and-answer format.
Issue 1: Low Purity After Distillation
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Question: My final product, this compound, shows low purity by GC/NMR analysis after a simple distillation. What are the potential causes and solutions?
-
Answer: Low purity after simple distillation is often due to the presence of closely boiling impurities. The most common culprits are unreacted starting materials.
-
Unreacted Butanol: Butanol has a significantly lower boiling point (approx. 117.7 °C) than this compound (approx. 196.3 °C) and should be relatively easy to separate.[1][2][3][4][5] If it remains, it could indicate an incomplete initial removal or issues with the distillation setup.
-
Unreacted 3-Chloropropanoic Acid: 3-Chloropropanoic acid has a boiling point (approx. 204 °C) very close to the product, making its removal by simple distillation challenging.[6][7][8][9][10]
Troubleshooting Steps:
-
Pre-distillation Wash: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to neutralize and remove unreacted 3-chloropropanoic acid. Follow this with a water wash to remove any remaining salts and butanol.
-
Fractional Distillation: Employ fractional distillation for better separation of components with close boiling points.[11][12][13]
-
Vacuum Distillation: Consider vacuum distillation to lower the boiling points of all components, which can sometimes improve separation and prevent degradation of the product at high temperatures.
-
Issue 2: Product Loss During Aqueous Workup
-
Question: I seem to be losing a significant amount of my this compound during the aqueous extraction (washing) steps. Why is this happening and how can I prevent it?
-
Answer: Product loss during aqueous workup can be attributed to the partial solubility of the ester in the aqueous phase or hydrolysis of the ester back to the carboxylic acid and alcohol, especially under basic conditions.
Troubleshooting Steps:
-
Use of Brine: After washing with aqueous solutions, perform a final wash with a saturated sodium chloride (brine) solution. This will decrease the solubility of the ester in the aqueous layer, driving it back into the organic phase.
-
Minimize Contact Time with Base: When using a basic solution like sodium bicarbonate to remove acid impurities, minimize the contact time to reduce the risk of base-promoted hydrolysis.
-
Back-Extraction: After separating the aqueous layer, you can perform a back-extraction with a small amount of a suitable organic solvent (e.g., diethyl ether, dichloromethane) to recover any dissolved product from the aqueous phase.
-
Issue 3: Incomplete Separation by Column Chromatography
-
Question: I am trying to purify this compound using column chromatography, but I am getting poor separation of my product from impurities. What can I do to improve this?
-
Answer: Poor separation in column chromatography can be due to several factors, including the choice of solvent system, the column packing, and the sample loading.
Troubleshooting Steps:
-
Optimize the Solvent System (Eluent): The polarity of the eluent is critical. For esters like this compound, a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used.[14][15] Use thin-layer chromatography (TLC) to test different solvent ratios to find the optimal system that gives good separation between your product and the impurities.
-
Proper Column Packing: Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks, as these can lead to uneven flow and poor separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band. Overloading the column can lead to broad peaks and poor resolution.
-
Data Presentation
The following table summarizes the physical properties of this compound and its common starting materials, which is crucial for planning purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₇H₁₃ClO₂ | 164.63 | 196.3 | 1.035 |
| 3-Chloropropanoic acid | C₃H₅ClO₂ | 108.52 | ~204 | ~1.26 |
| n-Butanol | C₄H₁₀O | 74.12 | 117.7 | 0.810 |
Data sourced from multiple references.[1][2][3][4][5][6][7][8][9][10][16][17]
Experimental Protocols
Protocol 1: Purification by Extraction and Distillation
-
Acid Removal: Transfer the crude this compound to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and drain the lower aqueous layer. Repeat this washing step until no more gas evolves.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining sodium bicarbonate and other water-soluble impurities. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to reduce the amount of dissolved water in the organic layer. Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the dried organic layer to remove the drying agent.
-
Distillation: Set up a fractional distillation apparatus. Add the filtered organic layer to the distillation flask along with a few boiling chips. Heat the flask gently. Collect the fraction that distills at the boiling point of this compound (approx. 196.3 °C at atmospheric pressure).[4][5]
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by performing TLC on the crude product. A common starting point for esters is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a chromatography column with silica gel, ensuring it is packed uniformly.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity after simple distillation.
References
- 1. 1-Butanol - Wikipedia [en.wikipedia.org]
- 2. study.com [study.com]
- 3. Butanol [chemeurope.com]
- 4. This compound (27387-79-7) for sale [vulcanchem.com]
- 5. butyl 3-chloropropionate | CAS 27387-79-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 3-Chloropropionic acid | C3H5ClO2 | CID 7899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 3-chloropropionic acid [stenutz.eu]
- 9. 3-Chloropropionic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. 3-Chloropropionic acid 98 107-94-8 [sigmaaldrich.com]
- 11. csub.edu [csub.edu]
- 12. vernier.com [vernier.com]
- 13. scribd.com [scribd.com]
- 14. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 15. researchgate.net [researchgate.net]
- 16. n-Butanol [commonorganicchemistry.com]
- 17. chem.winthrop.edu [chem.winthrop.edu]
How to improve the yield of "Butyl 3-chloropropanoate" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "Butyl 3-chloropropanoate" reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Butyl 3-chloropropanoate (B8744493)?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating a mixture of 3-chloropropanoic acid and n-butanol in the presence of an acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid.[1][2][3] The reaction is reversible, and strategies are often employed to drive the equilibrium towards the formation of the ester product.
Q2: What are the key factors that influence the yield of the Fischer esterification of 3-chloropropanoic acid with n-butanol?
A2: The primary factors influencing the yield are:
-
Reactant Molar Ratio: Using an excess of one reactant, typically n-butanol, shifts the reaction equilibrium towards the product side, increasing the yield.[3]
-
Catalyst Concentration: A sufficient concentration of a strong acid catalyst is necessary to achieve a reasonable reaction rate.
-
Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote side reactions, such as the elimination of HCl to form butyl acrylate (B77674).
-
Water Removal: As water is a byproduct of the esterification, its removal from the reaction mixture will drive the equilibrium towards the formation of the ester, thereby increasing the yield.[1]
Q3: What are the potential side reactions during the synthesis of this compound?
A3: The main potential side reactions include:
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Elimination Reaction: The this compound product can undergo elimination of hydrogen chloride (HCl) to form butyl acrylate, especially at elevated temperatures.
-
Ether Formation: Under acidic conditions and heat, the excess n-butanol can undergo self-condensation to form di-n-butyl ether.
-
Polymerization: If the reaction conditions lead to the formation of butyl acrylate, it may polymerize, especially if a polymerization inhibitor is not used.[4]
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through a series of steps:
-
Neutralization: The acidic catalyst is neutralized by washing the reaction mixture with an aqueous basic solution, such as sodium bicarbonate.[1][5]
-
Extraction: The ester is extracted into an organic solvent.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate.[5]
-
Distillation: The final product is purified by distillation under reduced pressure to separate it from unreacted starting materials and any high-boiling point byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: The reaction may not have reached equilibrium or has a low equilibrium conversion. | 1. Increase Excess of n-Butanol: Use a higher molar ratio of n-butanol to 3-chloropropanoic acid (e.g., 3:1 or greater).[3] 2. Increase Catalyst Amount: Ensure sufficient acid catalyst is present. 3. Increase Reaction Time: Monitor the reaction progress over a longer period to ensure it has reached completion. 4. Increase Reaction Temperature: Cautiously increase the reaction temperature while monitoring for the formation of byproducts. |
| Water Inhibition: The presence of water, a byproduct, shifts the equilibrium back towards the reactants. | 1. Use a Dean-Stark Apparatus: If using a suitable solvent (e.g., toluene), a Dean-Stark trap can be used to continuously remove water as it is formed. 2. Add a Dehydrating Agent: Incorporate a chemical drying agent that is stable under the reaction conditions. | |
| Presence of Butyl Acrylate Impurity | Elimination Side Reaction: The reaction temperature may be too high, promoting the elimination of HCl from the product. | 1. Lower Reaction Temperature: Conduct the reaction at the lowest effective temperature. 2. Minimize Reaction Time: Once the reaction has reached optimal conversion, proceed with workup to avoid prolonged exposure to heat. |
| Presence of Di-n-butyl Ether Impurity | Ether Formation: Excess n-butanol can dehydrate in the presence of a strong acid catalyst at high temperatures. | 1. Optimize Catalyst Concentration: Use the minimum amount of catalyst required for an efficient reaction. 2. Control Temperature: Avoid excessively high reaction temperatures. |
| Difficult Purification | Incomplete Neutralization: Residual acid can complicate distillation. | Ensure complete neutralization of the acid catalyst with a base wash before distillation. Test the pH of the aqueous layer after washing. |
| Similar Boiling Points of Impurities: Some impurities may have boiling points close to the product. | Employ fractional distillation under reduced pressure for better separation. |
Experimental Protocols
Key Experiment: Fischer Esterification of 3-Chloropropanoic Acid with n-Butanol
This protocol is a general guideline for the synthesis of this compound via Fischer esterification.
Materials:
-
3-Chloropropanoic acid
-
n-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloropropanoic acid (1.0 equivalent) and an excess of n-butanol (e.g., 3.0 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified time (e.g., 2-4 hours), monitoring the reaction progress by a suitable method like TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the excess n-butanol and extraction solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Data Presentation
The following table summarizes hypothetical yield data based on common outcomes in Fischer esterification to illustrate the impact of varying reaction conditions.
| Molar Ratio (Acid:Alcohol) | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1:1.5 | H₂SO₄ (cat.) | 100 | 4 | 65 |
| 1:3 | H₂SO₄ (cat.) | 100 | 4 | 85 |
| 1:5 | H₂SO₄ (cat.) | 100 | 4 | 92 |
| 1:3 | p-TsOH (cat.) | 100 | 4 | 82 |
| 1:3 | H₂SO₄ (cat.) | 120 | 2 | 80 (with acrylate impurity) |
| 1:3 with water removal | H₂SO₄ (cat.) | 100 | 4 | >95 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Optimizing Reaction Conditions for Butyl 3-chloropropanoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Butyl 3-chloropropanoate (B8744493). This document includes troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and a comparative data summary to facilitate successful and efficient synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of Butyl 3-chloropropanoate via Fischer esterification of 3-chloropropanoic acid with butanol.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in Fischer esterification are common and can often be attributed to the reversible nature of the reaction. Here are several factors to investigate and potential solutions:
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Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product, you can:
-
Use an excess of one reactant: Typically, using an excess of the less expensive reagent, in this case, butanol, will shift the equilibrium to favor the formation of the ester.[1]
-
Remove water: The formation of water as a byproduct can inhibit the forward reaction. Removing water as it forms, for instance by using a Dean-Stark apparatus, can significantly improve the yield.[1]
-
-
Catalyst Issues:
-
Insufficient Catalyst: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid or Amberlyst-15) is used. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the alcohol to attack.
-
Inactive Catalyst: If using a solid catalyst like Amberlyst-15, ensure it is properly activated and not fouled from previous use.
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. Ensure the reaction is heated to a sufficient temperature (reflux) to achieve a reasonable reaction rate without causing decomposition of the starting materials or product.
-
Reaction Time: The reaction may not have reached equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Work-up Issues: The ester product can be susceptible to hydrolysis back to the carboxylic acid and alcohol, especially under acidic or basic conditions during the work-up. Ensure the neutralization and extraction steps are performed efficiently and without prolonged exposure to aqueous acidic or basic solutions.
Q2: I am observing the formation of side products in my reaction. What are they and how can I minimize them?
A2: Side product formation can compete with the desired esterification, reducing the yield and complicating purification. Common side products include:
-
Ether Formation: Butanol can undergo acid-catalyzed dehydration to form dibutyl ether, especially at higher temperatures. Using the optimal temperature for esterification and avoiding excessive heating can minimize this.
-
Elimination Products: Although less common for this specific substrate, at high temperatures, 3-chloropropanoic acid could potentially undergo elimination reactions.
-
Polymerization: While unlikely under these conditions, the starting materials or product could potentially undergo polymerization if subjected to extreme conditions or contaminants.
To minimize side reactions, it is crucial to maintain optimal reaction temperatures and use the appropriate amount of catalyst.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the esterification reaction.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica (B1680970) gel).
-
Spot a small amount of the starting material (3-chloropropanoic acid), the co-reactant (butanol, if visible on TLC), and the reaction mixture at different time intervals.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate).
-
-
Interpretation: As the reaction progresses, the spot corresponding to the starting material (3-chloropropanoic acid) will decrease in intensity, while a new spot corresponding to the product (this compound) will appear and increase in intensity. The reaction is considered complete when the starting material spot is no longer visible.
Q4: I am having difficulty purifying the final product. What are the recommended procedures?
A4: Purification of this compound typically involves the following steps after the reaction is complete:
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Neutralization: After cooling the reaction mixture, carefully neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution. This step is crucial to prevent hydrolysis of the ester during the work-up.
-
Extraction: Extract the ester into a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297). Perform multiple extractions to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with water to remove any remaining salts and water-soluble impurities. A final wash with brine (saturated NaCl solution) can help to remove residual water from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Distillation: The crude ester can be further purified by distillation under reduced pressure to obtain the final, high-purity product. The boiling point of this compound is approximately 196.3°C at atmospheric pressure.[2]
Q5: Can water in my starting materials affect the reaction?
A5: Yes, the presence of water in the starting materials (3-chloropropanoic acid or butanol) or the reaction solvent can negatively impact the yield. Since water is a product of the Fischer esterification, its presence at the beginning of the reaction will shift the equilibrium towards the reactants, thus reducing the yield of the desired ester. It is recommended to use anhydrous reagents and solvents for optimal results.
Data Presentation
Due to the limited availability of directly comparable, quantitative data for the synthesis of this compound under varied conditions in the public domain, the following table provides a representative summary based on typical outcomes for Fischer esterification reactions.
| Catalyst | Temperature (°C) | Molar Ratio (Butanol:Acid) | Reaction Time (h) | Typical Yield (%) |
| Sulfuric Acid | Reflux (~100-120) | 3:1 | 4-8 | 60-80 |
| Amberlyst-15 | Reflux (~100-120) | 3:1 | 8-16 | 70-90 |
| Sulfuric Acid | Reflux (~100-120) | 5:1 | 4-8 | 75-90 |
| Amberlyst-15 | Reflux (~100-120) | 5:1 | 8-16 | 85-95 |
Note: Yields are highly dependent on specific reaction conditions, including the efficiency of water removal. Amberlyst-15, a solid acid catalyst, can simplify product work-up and is often reusable.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound using an acid catalyst.
Materials:
-
3-Chloropropanoic acid
-
n-Butanol
-
Concentrated sulfuric acid (or Amberlyst-15)
-
Saturated sodium bicarbonate solution
-
Diethyl ether (or ethyl acetate)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (for vacuum distillation)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloropropanoic acid and an excess of n-butanol (e.g., 3-5 molar equivalents).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid). Alternatively, Amberlyst-15 resin (e.g., 10-20% by weight of the carboxylic acid) can be used as a solid acid catalyst.
-
Reaction: Heat the mixture to reflux with continuous stirring. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If using a solid catalyst like Amberlyst-15, filter it off and wash with a small amount of the reaction solvent.
-
Carefully transfer the reaction mixture to a separatory funnel.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO2 gas will be evolved. Continue adding until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent and excess butanol.
-
Purify the resulting crude ester by vacuum distillation to obtain pure this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Butyl 3-chloropropanoate Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butyl 3-chloropropanoate (B8744493). It addresses common stability issues and degradation pathways encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Butyl 3-chloropropanoate?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, thermal decomposition, and potentially photolysis. The ester linkage and the carbon-chlorine bond are the most reactive sites in the molecule.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Under acidic or basic conditions, the ester linkage can undergo hydrolysis, yielding 3-chloropropanoic acid and butanol.[1][2] Alkaline conditions, in particular, tend to accelerate this process.[2]
Q3: What happens when this compound is exposed to elevated temperatures?
A3: Elevated temperatures can induce thermal degradation. For similar chlorinated esters, thermal decomposition can involve dechlorination (loss of the chlorine atom) and deacylation (cleavage of the ester bond).[3] These reactions can lead to the formation of various degradation products. For instance, studies on 3-MCPD esters, which are structurally related, show significant degradation at temperatures between 180-260°C.[3]
Q4: Is this compound sensitive to light?
Q5: What are the expected degradation products of this compound?
A5: Based on its structure and the degradation pathways of similar compounds, the primary degradation products are expected to be:
-
Thermal Decomposition: Potentially butene (via elimination), butanol, 3-chloropropanoic acid, and products of dechlorination.[3]
Q6: How can I monitor the stability of my this compound sample?
A6: The stability of this compound can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6] These methods can be used to quantify the parent compound and detect the appearance of degradation products over time. A typical HPLC method might use a C18 column with a mobile phase of acetonitrile (B52724) and water.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in sample pH over time | Hydrolysis of the ester to form 3-chloropropanoic acid. | 1. Verify the initial pH of your sample and matrix. 2. Store samples at a neutral pH if compatible with your experiment. 3. Consider using a buffered solution if appropriate. 4. Analyze for the presence of 3-chloropropanoic acid using HPLC or a similar technique. |
| Appearance of new peaks in chromatogram | Degradation of this compound. | 1. Identify the storage conditions (temperature, light, pH) that may have contributed to degradation. 2. Attempt to identify the degradation products by techniques such as LC-MS or GC-MS. 3. Review the expected degradation pathways to hypothesize the identity of the new peaks. 4. Perform forced degradation studies under controlled conditions to confirm the identity of degradants. |
| Loss of potency or concentration of the active ingredient | Chemical degradation of this compound. | 1. Re-assay the sample to confirm the loss. 2. Review the complete storage history of the sample. 3. Investigate potential incompatibilities with container materials or other formulation components. 4. Implement stricter storage conditions (e.g., lower temperature, protection from light, inert atmosphere). |
| Discoloration of the sample | Formation of chromophoric degradation products. | 1. Visually inspect for any particulate matter. 2. Analyze the sample by UV-Vis spectroscopy to check for new absorption bands. 3. Correlate the color change with the appearance of new peaks in the chromatogram. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[7][8][9][10] Below are general protocols for subjecting this compound to various stress conditions.
1. Acid and Base Hydrolysis
-
Objective: To assess the stability of the compound in acidic and basic conditions.
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Maintain parallel solutions at room temperature and an elevated temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the aliquot (for the acid-stressed sample, add an equivalent amount of base; for the base-stressed sample, add an equivalent amount of acid).
-
Dilute the neutralized sample to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
At specified time points, withdraw aliquots.
-
Analyze the samples by a stability-indicating HPLC method.
-
3. Thermal Degradation
-
Objective: To investigate the effect of high temperature on the compound's stability.
-
Protocol:
-
Place the solid this compound in a controlled temperature oven (e.g., 80°C, 100°C).
-
For liquid-state thermal stress, prepare a solution of the compound in a suitable solvent and heat under reflux.
-
At specified time points, remove samples.
-
For the solid sample, dissolve it in a suitable solvent to a known concentration.
-
Analyze the samples by a stability-indicating HPLC method.
-
4. Photolytic Degradation
-
Objective: To determine the compound's sensitivity to light.
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time points, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples by a stability-indicating HPLC method.
-
Data Presentation
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃ClO₂ | [6][11] |
| Molecular Weight | 164.63 g/mol | [6][11] |
| Boiling Point | 196.3 °C at 760 mmHg | [6] |
| Density | 1.035 g/cm³ | [6] |
| Flash Point | 77.9 °C | [6] |
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Potential thermal degradation pathways.
Caption: Workflow for forced degradation studies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACP - Observations of organic and inorganic chlorinated compounds and their contribution to chlorine radical concentrations in an urban environment in northern Europe during the wintertime [acp.copernicus.org]
- 5. "Testing the Possibility of Photochemical Synthesis of Chlorinate" by Nabil Shahin, Nawaf Abukhalaf et al. [digitalcommons.aaru.edu.jo]
- 6. This compound (27387-79-7) for sale [vulcanchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. rjptonline.org [rjptonline.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ijrpp.com [ijrpp.com]
- 11. Page loading... [wap.guidechem.com]
Preventing byproduct formation in "Butyl 3-chloropropanoate" reactions
Welcome to the technical support center for the synthesis of Butyl 3-chloropropanoate (B8744493). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Butyl 3-chloropropanoate?
A1: There are three main industrial routes for the synthesis of this compound:
-
Fischer Esterification: This is a direct, acid-catalyzed reaction between 3-chloropropanoic acid and butanol.[1]
-
Hydrochlorination of Butyl Acrylate (B77674): This method involves the addition of hydrogen chloride (HCl) to butyl acrylate.
-
Acyl Chloride Route: In this two-step process, 3-chloropropanoic acid is first converted to its more reactive acyl chloride, 3-chloropropionyl chloride, which then reacts with butanol.[1]
Q2: What are the most common byproducts in the Fischer Esterification route?
A2: The Fischer esterification is a reversible reaction, so the primary "byproducts" are typically unreacted starting materials (3-chloropropanoic acid and butanol) and water.[2] In some cases, side reactions such as the dehydration of butanol to form dibutyl ether can occur, especially at high temperatures with a strong acid catalyst.
Q3: What side products can form during the hydrochlorination of butyl acrylate?
A3: The main challenge in this route is preventing the polymerization of butyl acrylate.[3] Additionally, if other nucleophiles are present, they can compete with the chloride ion. For instance, if water is present, it can lead to the formation of 3-hydroxypropanoic acid derivatives.
Q4: What are the typical impurities in the acyl chloride route?
A4: The primary impurity in this route often originates from the synthesis of the 3-chloropropionyl chloride precursor. When synthesized from acrylic acid and a chlorinating agent like thionyl chloride, acryloyl chloride can be formed as a byproduct.[4] If this is not removed, it can react with butanol to form butyl acrylate.
Q5: How can I monitor the progress of my reaction and the formation of byproducts?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction progress and identifying byproducts.[5][6] It allows for the separation and identification of volatile compounds in the reaction mixture. For less volatile compounds, High-Performance Liquid Chromatography (HPLC) can be utilized.[7]
Troubleshooting Guides
Low Yield and Byproduct Formation
| Symptom | Potential Cause | Recommended Solution |
| Fischer Esterification: Low Conversion to Ester | The reaction has reached equilibrium. | Use an excess of one reactant (typically the less expensive one, butanol). Remove water as it forms using a Dean-Stark trap or molecular sieves.[2] |
| Inefficient catalyst. | Use a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. Consider using a solid acid catalyst like Amberlyst-15 for easier removal.[8] | |
| Hydrochlorination: Polymerization of Butyl Acrylate | Presence of radical initiators (e.g., peroxides, light, heat). | Add a radical inhibitor such as hydroquinone (B1673460) or phenothiazine (B1677639) to the reaction mixture.[3] Store butyl acrylate properly to prevent peroxide formation. |
| High reaction temperature. | Conduct the reaction at a lower temperature. Monitor for exotherms and use a cooling bath if necessary.[9] | |
| Acyl Chloride Route: Presence of Butyl Acrylate in Product | Incomplete conversion of acrylic acid to 3-chloropropionyl chloride in the precursor synthesis. | Optimize the synthesis of 3-chloropropionyl chloride to ensure complete hydrochlorination of the double bond. Purify the 3-chloropropionyl chloride by distillation before reacting it with butanol.[4] |
| General: Presence of Dibutyl Ether | High reaction temperatures and strong acid catalyst in the presence of butanol. | Lower the reaction temperature. Use a milder catalyst if possible. Minimize the reaction time. |
Experimental Protocols & Data
Synthesis Route Comparison
| Synthesis Route | Key Reactants | Catalyst/Reagent | Typical Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) | Key Byproducts |
| Fischer Esterification | 3-Chloropropanoic Acid, Butanol | Sulfuric Acid, p-TsOH | 80-120 | 4-12 | 60-95 | Unreacted starting materials, Water, Dibutyl ether |
| Hydrochlorination | Butyl Acrylate, HCl | None | 0-25 | 1-4 | >90 | Poly(butyl acrylate), Dimerized products |
| Acyl Chloride Route | 3-Chloropropionyl Chloride, Butanol | Pyridine (B92270) (optional) | 0-50 | 1-3 | >95 | Butyl acrylate (from acryloyl chloride impurity) |
Detailed Methodologies
1. Fischer Esterification of 3-Chloropropanoic Acid with Butanol
-
Materials: 3-chloropropanoic acid (1 mol), n-butanol (3 mol), sulfuric acid (0.1 mol), toluene (B28343) (200 mL).
-
Procedure:
-
Combine 3-chloropropanoic acid, n-butanol, and toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Add concentrated sulfuric acid dropwise with stirring.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Remove the toluene by rotary evaporation.
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Purify the crude this compound by vacuum distillation.
-
2. Hydrochlorination of Butyl Acrylate
-
Materials: Butyl acrylate (1 mol), anhydrous hydrogen chloride gas.
-
Procedure:
-
In a fume hood, dissolve butyl acrylate in a suitable anhydrous solvent (e.g., dichloromethane) in a flask equipped with a gas inlet tube and a stirrer.
-
Cool the solution in an ice bath.
-
Bubble anhydrous HCl gas through the solution with vigorous stirring. Monitor the reaction progress by GC.
-
Once the reaction is complete, stop the HCl flow and purge the solution with nitrogen to remove excess HCl.
-
Wash the solution with a cold, dilute sodium bicarbonate solution, then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation. Safety Note: Hydrogen chloride gas is corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[10][11]
-
3. Synthesis from 3-Chloropropionyl Chloride and Butanol
-
Materials: 3-Chloropropionyl chloride (1 mol), n-butanol (1.1 mol), pyridine (1.1 mol, optional, as an acid scavenger).
-
Procedure:
-
In a fume hood, dissolve n-butanol and pyridine (if used) in an anhydrous solvent (e.g., diethyl ether) in a flask equipped with a dropping funnel and a stirrer, under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Add 3-chloropropionyl chloride dropwise from the dropping funnel with stirring. This reaction can be exothermic, so maintain the temperature below 10°C.[12]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
If pyridine was used, filter the mixture to remove the pyridinium (B92312) hydrochloride salt.
-
Wash the organic solution with dilute hydrochloric acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
-
Signaling Pathways and Workflows
References
- 1. Safety Practices for Mitigating Hydrogen Chloride (HCl) Gas Leaks [gasdetection.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. JPH11199540A - Production of 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 5. Propanoic acid, 3-chloro-, butyl ester | C7H13ClO2 | CID 123423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (27387-79-7) for sale [vulcanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What Should Be Paid Attention to When Using Hydrogen Chloride Gas? Exporter China [taiyugas.com]
- 11. Hydrogen Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 12. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Troubleshooting low conversion rates with "Butyl 3-chloropropanoate"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Butyl 3-chloropropanoate (B8744493). The following sections address common issues, particularly low conversion rates, encountered during its synthesis and use.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and troubleshooting tips for experiments involving Butyl 3-chloropropanoate, primarily focusing on its synthesis via Fischer esterification.
Q1: My Fischer esterification of 3-chloropropanoic acid with n-butanol is resulting in a low yield of this compound. What are the common causes?
Low yields in this esterification are typically due to the reversible nature of the reaction and other factors that prevent the reaction from reaching completion. Common causes include:
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Equilibrium Limitations: The Fischer esterification is an equilibrium reaction. Without driving the reaction forward, you will have a mixture of reactants and products.[1]
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Presence of Water: Water is a byproduct of the reaction. Any water present in the reactants or formed during the reaction can shift the equilibrium back towards the starting materials (hydrolysis), thus reducing the ester yield.[1]
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Insufficient Catalyst: An inadequate amount or inactive acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow reaction rate, preventing the reaction from reaching equilibrium in a practical timeframe.
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Suboptimal Temperature: If the reaction temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to side reactions, such as the dehydration of butanol.
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Steric Hindrance: While less of a concern with n-butanol, bulky reactants can hinder the reaction.
Q2: How can I improve the conversion rate of my this compound synthesis?
To improve the yield, you need to shift the reaction equilibrium towards the formation of the ester. Here are several effective strategies:
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Use an Excess of One Reactant: Employing a large excess of one reactant, usually the less expensive one (in this case, n-butanol), will drive the equilibrium towards the product side according to Le Châtelier's principle.[2] A 10-fold excess of the alcohol can significantly increase the yield.[2]
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Remove Water as it Forms: This is a crucial step. You can remove water by:
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Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene (B28343) to remove water as it is formed.[2]
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Using a Dehydrating Agent: Adding a drying agent like silica (B1680970) gel beads to the reaction mixture can absorb the water produced.
-
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Ensure Proper Catalysis: Use a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.
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Optimize Reaction Time and Temperature: Reflux the reaction mixture for a sufficient amount of time to allow it to reach equilibrium. The optimal temperature is typically the boiling point of the alcohol used.
Q3: What are potential side reactions during the synthesis of this compound and how can I minimize them?
The most common side reaction is the dehydration of n-butanol to form di-n-butyl ether, especially at high temperatures in the presence of a strong acid. To minimize this:
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Control the Temperature: Maintain a steady reflux temperature and avoid overheating.
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Use an Appropriate Amount of Catalyst: Using an excessive amount of acid catalyst can promote the dehydration of the alcohol.
Another potential issue is the self-condensation of 3-chloropropanoic acid, although this is less common under typical esterification conditions.
Q4: My reaction mixture turned dark or brown during heating. Does this indicate a failed reaction?
Not necessarily. A brown color can sometimes be due to impurities in the reagents or minor side reactions. The presence of a fruity or sweet smell is a good indicator that some ester has formed. An aqueous work-up to purify the product is recommended to determine the actual yield.
Q5: What is the best way to purify the synthesized this compound?
A standard work-up procedure for purifying esters like this compound involves:
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Neutralization: Carefully wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted 3-chloropropanoic acid.
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Extraction: Extract the ester into an organic solvent like diethyl ether or ethyl acetate.
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Washing: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.
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Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Solvent Removal: Remove the solvent using a rotary evaporator.
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Distillation: For high purity, the crude ester can be purified by fractional distillation under reduced pressure.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Chloropropanoic acid | 108.52 | 10.85 g | 0.1 |
| n-Butanol | 74.12 | 37.06 g (45.7 mL) | 0.5 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | ~1 mL | - |
| Toluene | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Saturated Sodium Chloride (NaCl) solution (Brine) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 3-chloropropanoic acid (10.85 g, 0.1 mol), n-butanol (37.06 g, 0.5 mol), and toluene (50 mL).
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Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (~1 mL) to the mixture.
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Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 4-6 hours).
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Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases.
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Extraction and Washing: Wash the organic layer twice with saturated sodium bicarbonate solution, followed by one wash with brine.
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Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.
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Solvent Removal: Decant the dried solution and remove the toluene and excess n-butanol using a rotary evaporator.
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Purification: Purify the crude this compound by vacuum distillation. The boiling point of this compound is approximately 196.3°C at atmospheric pressure.[3]
Visualizations
Fischer Esterification Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Fischer Esterification.
Troubleshooting Logic for Low Conversion Rates
This diagram outlines a logical approach to troubleshooting low conversion rates in the synthesis of this compound.
Potential Signaling Pathway for Short-Chain Fatty Acid Esters
While a specific signaling pathway for this compound is not well-established, as an ester of a short-chain fatty acid (propanoic acid), it or its metabolites may interact with pathways activated by short-chain fatty acids (SCFAs). A prominent pathway involves G-protein coupled receptors (GPCRs) such as GPR41 and GPR43.[4][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound (27387-79-7) for sale [vulcanchem.com]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Microbiota metabolite short chain fatty acids, GPCR, and inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of unreacted starting materials from "Butyl 3-chloropropanoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from "Butyl 3-chloropropanoate (B8744493)."
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of Butyl 3-chloropropanoate.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Removal of 3-Chloropropanoic Acid | Insufficient washing with a basic solution. | Increase the volume or number of washes with a saturated sodium bicarbonate solution. Ensure thorough mixing during the extraction. |
| The concentration of the basic solution is too low. | Use a saturated solution of sodium bicarbonate or a dilute (e.g., 5%) solution of sodium carbonate. | |
| Persistent Presence of Butanol | Inefficient removal during aqueous washes. | Butanol has some water solubility. Perform multiple washes with deionized water and then a final wash with brine (saturated NaCl solution) to "salt out" the butanol from the organic phase. |
| Co-distillation with the product. | Due to its lower boiling point, butanol should be the first fraction to distill. Ensure your distillation setup allows for good separation of fractions. | |
| Formation of a Stable Emulsion During Extraction | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| High concentration of acidic or basic species. | Neutralize the reaction mixture before beginning the aqueous workup. | |
| Presence of surfactants or other impurities. | Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, you can try filtering the mixture through a pad of Celite. | |
| Low Recovery of this compound | Hydrolysis of the ester during basic wash. | Use a mild base like sodium bicarbonate instead of a strong base like sodium hydroxide. Avoid prolonged contact between the ester and the basic solution. |
| Product loss during aqueous washes. | Minimize the number of washes while ensuring purity. Use brine for the final wash to reduce the solubility of the ester in the aqueous layer. | |
| Decomposition during distillation. | The boiling point of this compound is relatively high (196.3 °C). Consider performing the distillation under reduced pressure to lower the boiling point and prevent thermal decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to remove unreacted 3-chloropropanoic acid from my reaction mixture?
A1: The most effective method is to perform a liquid-liquid extraction using a mild aqueous base. Washing the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) will neutralize the acidic starting material, converting it into its sodium salt, which is highly soluble in the aqueous layer and will be removed.
Q2: How can I effectively remove the unreacted butanol?
A2: Unreacted butanol can be removed through a combination of aqueous washes and distillation. Butanol has moderate water solubility, so washing the organic layer with deionized water will remove a significant portion. A final wash with brine will further decrease the solubility of butanol in the organic phase. The remaining butanol can then be easily separated during fractional distillation due to its significantly lower boiling point compared to this compound.
Q3: I've formed a persistent emulsion during the workup. What should I do?
A3: To break an emulsion, you can try several techniques. First, try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer and can help force the separation of the layers. If that fails, allowing the mixture to stand for an extended period may resolve the emulsion. As a last resort, you can filter the emulsified mixture through a pad of Celite. To prevent emulsions, it is recommended to use gentle swirling or inverting of the separatory funnel rather than vigorous shaking.
Q4: Should I perform the final distillation at atmospheric pressure or under vacuum?
A4: While this compound can be distilled at atmospheric pressure (boiling point ~196.3 °C), performing the distillation under reduced pressure is recommended.[1] This will lower the boiling point, reducing the risk of thermal decomposition and the formation of impurities.
Data Presentation
Table 1: Physical Properties of this compound and Starting Materials
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C at 1 atm) | Density (g/cm³) |
| This compound | C₇H₁₃ClO₂ | 164.63 | 196.3[1] | 1.035[1] |
| 3-Chloropropanoic Acid | C₃H₅ClO₂ | 108.52 | 203-205 | ~1.270 |
| n-Butanol | C₄H₁₀O | 74.12 | 117.7 | ~0.810 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Unreacted Starting Materials
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Transfer the Reaction Mixture : Once the esterification reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. If a solvent was used in the reaction, ensure the crude product is dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acid Wash (Optional) : If a strong acid catalyst was used, first wash the organic layer with deionized water to remove the bulk of the acid.
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Basic Wash : Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the bicarbonate solution should be approximately half the volume of the organic layer.
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Mixing : Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.
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Separation : Allow the layers to separate fully. Drain the lower aqueous layer.
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Repeat Basic Wash : Repeat the wash with sodium bicarbonate solution one or two more times, or until no more gas evolution is observed.
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Water Wash : Wash the organic layer with deionized water to remove any remaining bicarbonate solution and water-soluble impurities.
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Brine Wash : Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This will help to remove residual water from the organic layer.
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Drying : Drain the organic layer into a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Swirl the flask and let it stand for at least 15-20 minutes.
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Filtration : Filter the solution to remove the drying agent. The resulting solution contains the crude this compound, ready for distillation.
Protocol 2: Fractional Distillation of this compound
-
Apparatus Setup : Assemble a fractional distillation apparatus. It is recommended to perform the distillation under reduced pressure.
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Transfer Crude Product : Transfer the dried and filtered crude product to the distillation flask. Add a few boiling chips or a magnetic stir bar.
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Distillation :
-
If distilling at atmospheric pressure, slowly heat the distillation flask.
-
If using vacuum distillation, ensure all joints are properly sealed and slowly apply the vacuum before heating.
-
-
Collect Fractions :
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Fraction 1 (Low Boiling Impurities) : Collect the initial fraction, which will primarily consist of any residual solvent and unreacted butanol (boiling point ~117.7 °C at atmospheric pressure).
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Fraction 2 (Product) : As the temperature rises and stabilizes, collect the fraction corresponding to the boiling point of this compound (196.3 °C at atmospheric pressure; will be lower under vacuum).
-
-
Completion : Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of the residue.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for purification of this compound.
References
Impact of solvent choice on "Butyl 3-chloropropanoate" reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of Butyl 3-chloropropanoate (B8744493). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for Butyl 3-chloropropanoate with common nucleophiles?
A1: this compound is a primary alkyl halide, and as such, it primarily undergoes bimolecular nucleophilic substitution (SN2) reactions. In this mechanism, a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step.
Q2: How does the choice of solvent affect the rate of SN2 reactions for this compound?
A2: Solvent choice is critical for the efficiency of SN2 reactions. Polar aprotic solvents, such as acetone (B3395972), acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are generally preferred. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. In contrast, polar protic solvents, like water, methanol, and ethanol, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, thus slowing down the reaction rate.
Q3: Can elimination (E2) reactions compete with the desired SN2 pathway?
A3: Yes, under certain conditions, the bimolecular elimination (E2) reaction can be a competing pathway, leading to the formation of Butyl acrylate. The E2 pathway is favored by the use of strong, sterically hindered bases and can be influenced by the solvent. However, for a primary substrate like this compound and with a good, non-basic nucleophile, the SN2 reaction is generally the major pathway.
Q4: Why is the Finkelstein reaction a relevant example for understanding the reactivity of this compound?
A4: The Finkelstein reaction, which involves the exchange of a halide (in this case, chloride) for another (commonly iodide), is a classic example of an SN2 reaction. The principles governing the Finkelstein reaction, particularly the influence of solvent on the solubility of the resulting inorganic salt (e.g., NaCl precipitation in acetone), are directly applicable to reactions of this compound. This reaction is often used to enhance reactivity, as the resulting Butyl 3-iodopropanoate is a better substrate for subsequent nucleophilic substitutions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inappropriate solvent choice | For SN2 reactions, switch to a polar aprotic solvent like acetone or DMF. If using a protic solvent, consider that the reaction rate will be significantly slower. |
| Poor nucleophile | Ensure your nucleophile is sufficiently reactive. If it is a weak nucleophile, you may need to increase the reaction temperature or switch to a more potent one. |
| Insufficient reaction time or temperature | Monitor the reaction progress by TLC or GC/LC-MS. If the reaction is sluggish, consider increasing the temperature (while being mindful of potential side reactions) or extending the reaction time. |
| Decomposition of starting material or product | Check the stability of your starting material and product under the reaction conditions. The ester functionality could be sensitive to strongly basic or acidic conditions, especially at elevated temperatures. |
| Presence of water | For reactions sensitive to moisture, ensure all glassware is oven-dried and reagents are anhydrous. Water can solvate nucleophiles and reduce their reactivity. |
Issue 2: Formation of Impurities or Side Products
| Possible Cause | Suggested Solution |
| Elimination (E2) side reaction | This is more likely with strong, sterically hindered bases. Use a less basic nucleophile if possible. Lowering the reaction temperature can also favor the SN2 pathway over E2. |
| Hydrolysis of the ester | If your reaction conditions are too acidic or basic, or if there is water present, the butyl ester can hydrolyze. Buffer the reaction mixture if necessary and use anhydrous conditions. |
| Further reaction of the product | The product of the initial substitution may be reactive under the reaction conditions. Monitor the reaction closely and quench it once the starting material is consumed to prevent over-reaction. |
Data Presentation
The following table provides illustrative data on the effect of solvent on the reaction of a compound structurally similar to this compound, namely Ethyl 3-chloropropanoate, with sodium iodide (a Finkelstein reaction). This data is representative of the expected trends for this compound.
Table 1: Illustrative Solvent Effect on the Reaction of Alkyl 3-chloropropanoate with NaI
| Solvent | Solvent Type | Relative Rate | Product Yield (%) | Comments |
| Acetone | Polar Aprotic | High | >90 | Precipitation of NaCl drives the reaction to completion. |
| DMF | Polar Aprotic | High | >90 | Good solvent for both reactants. |
| Acetonitrile | Polar Aprotic | Moderate | ~80-90 | Effective, but may be slightly less reactive than acetone or DMF. |
| Methanol | Polar Protic | Low | <20 | Strong solvation of the iodide nucleophile significantly reduces the reaction rate. |
| Water | Polar Protic | Very Low | <5 | Very strong hydrogen bonding with the nucleophile inhibits the SN2 reaction. |
| Toluene | Non-polar | Very Low | <10 | Reactants (especially NaI) have very poor solubility. |
Note: The data presented is illustrative for Ethyl 3-chloropropanoate and is intended to demonstrate general trends.
Experimental Protocols
Key Experiment: Synthesis of Butyl 3-iodopropanoate via Finkelstein Reaction
This protocol describes a representative SN2 reaction of this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium iodide (1.5 eq)
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Anhydrous acetone
-
Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Drying tube (e.g., with calcium chloride)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous acetone (approximately 10 mL per gram of the starting material).
-
Add sodium iodide to the solution.
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Fit the flask with a reflux condenser and a drying tube.
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Heat the mixture to a gentle reflux (the boiling point of acetone is 56 °C) with vigorous stirring. A white precipitate of sodium chloride should start to form.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the solid sodium chloride and wash the filter cake with a small amount of acetone.
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Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
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The resulting crude Butyl 3-iodopropanoate can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: SN2 reaction pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Synthesis of Butyl 3-chloropropanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Butyl 3-chloropropanoate (B8744493). The information is presented in a user-friendly question-and-answer format to directly address common challenges, with a focus on temperature control.
Troubleshooting Guide
Proper temperature control is critical for the successful synthesis of Butyl 3-chloropropanoate, primarily achieved through the Fischer esterification of 3-chloropropanoic acid with n-butanol. Deviations from the optimal temperature range can lead to decreased yield, increased impurity profiles, and reaction failure.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| TC-01 | Low or No Product Yield | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or GC. Ensure the temperature is maintained within the optimal range of 70-90°C. For extended reaction times at lower temperatures, ensure all reagents are anhydrous. |
| Insufficient catalyst activity at low temperatures. | Increase the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) loading slightly. Be cautious, as excessive catalyst can promote side reactions at higher temperatures. | ||
| TC-02 | Presence of Unreacted Starting Materials | Reaction has not reached equilibrium or has a slow rate due to low temperature. | Increase the reaction temperature to the optimal range (70-90°C) and/or extend the reaction time. Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[1][2][3] |
| TC-03 | Formation of Dark-Colored Byproducts | Reaction temperature is too high, causing decomposition of the starting materials or product. | Immediately reduce the heat source. If possible, cool the reaction mixture. Purify the product from the colored impurities using column chromatography or distillation. For future runs, maintain the temperature below 100°C. |
| Presence of impurities in the starting materials that are sensitive to high temperatures. | Use high-purity starting materials. | ||
| TC-04 | Formation of Butyl Acrylate (B77674) as a Significant Byproduct | High reaction temperatures promoting the elimination of HCl from the product or starting material. | Maintain the reaction temperature in the lower end of the optimal range (around 70-80°C). Use a milder acid catalyst. |
| TC-05 | Formation of Dibutyl Ether | High reaction temperature and high acid catalyst concentration leading to the dehydration of butanol. | Reduce the reaction temperature and/or the amount of acid catalyst. The use of an excess of butanol can also favor the desired esterification over ether formation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound via Fischer esterification?
A1: The optimal temperature for the Fischer esterification of 3-chloropropanoic acid with n-butanol is typically in the range of 70-90°C .[4] Increasing the temperature within this range generally increases the reaction rate. However, exceeding this range can lead to the formation of byproducts.
Q2: What happens if the reaction temperature is too low?
A2: A reaction temperature below 60°C will result in a significantly slower reaction rate, leading to low conversion and poor yield, even after extended reaction times. The equilibrium may not be effectively established, leaving a large proportion of unreacted 3-chloropropanoic acid and butanol.
Q3: What are the consequences of exceeding the optimal reaction temperature?
A3: Exceeding the optimal temperature (e.g., >100°C) can lead to several undesirable side reactions:
-
Decomposition: The starting materials or the product may decompose, leading to a lower yield and the formation of colored impurities.
-
Elimination Reaction: The 3-chloropropanoate product can undergo elimination of HCl to form butyl acrylate.
-
Ether Formation: The acid catalyst can promote the dehydration of butanol to form dibutyl ether.
Q4: How does temperature affect the yield of this compound?
A4: The yield of this compound is directly influenced by the reaction temperature. The table below provides an overview of the expected relationship between temperature, reaction time, and yield based on typical Fischer esterification kinetics for similar esters.[4]
| Reaction Temperature (°C) | Typical Reaction Time (hours) | Expected Yield (%) | Primary Observations |
| 50 | 12-24 | < 40 | Very slow reaction rate, significant unreacted starting materials. |
| 60 | 8-12 | 40-60 | Moderate reaction rate. |
| 70 | 4-6 | > 80 | Optimal balance of reaction rate and yield with minimal side products. [4] |
| 80 | 2-4 | > 90 | Faster reaction rate, potentially a slight increase in byproduct formation. [4] |
| 90 | 1-3 | > 90 | Very fast reaction, increased risk of byproduct formation. |
| >100 | < 2 | Variable, often lower | Significant formation of byproducts, potential for decomposition and darkening of the reaction mixture. |
Q5: Are there alternative methods to synthesize this compound at lower temperatures?
A5: Yes, an alternative method involves the reaction of a butyl acrylate with hydrogen chloride generated in situ from a lower acyl chloride and an alcohol. This process can be carried out at a much lower temperature range of 0-30°C , which can help to avoid temperature-related side reactions.
Experimental Protocols
Protocol 1: Fischer Esterification of 3-Chloropropanoic Acid with n-Butanol
This protocol describes the synthesis of this compound using a traditional Fischer esterification method with temperature control.
Materials:
-
3-Chloropropanoic acid
-
n-Butanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller and thermocouple[4]
-
Dean-Stark apparatus (optional)
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a heating mantle equipped with a temperature controller and a thermocouple to monitor the internal reaction temperature.[4] If using toluene, a Dean-Stark apparatus should be placed between the flask and the condenser.
-
To the flask, add 3-chloropropanoic acid and an excess of n-butanol (typically 2-3 molar equivalents).
-
Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid).
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and maintain it under reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Below are diagrams illustrating the key experimental workflow and the logical relationship of temperature effects in the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Butyl 3-chloropropanoate and Butyl 2-chloropropanoate for Researchers and Drug Development Professionals
An In-depth Analysis of Isomeric Effects on Reactivity in Nucleophilic Substitution and Elimination Reactions
In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and reactivity profiles. Butyl 3-chloropropanoate (B8744493) and its isomer, butyl 2-chloropropanoate, are two such synthons whose utility is dictated by the distinct reactivity conferred by the position of the chlorine atom on the propanoate backbone. This guide provides a comprehensive comparison of their reactivity, supported by theoretical principles and analogous experimental data, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Structural and Physical Differences
While sharing the same molecular formula (C₇H₁₃ClO₂) and molecular weight (164.63 g/mol ), the constitutional isomerism of butyl 3-chloropropanoate and butyl 2-chloropropanoate leads to subtle but significant differences in their physical properties, which are summarized below.
| Property | This compound | Butyl 2-chloropropanoate |
| CAS Number | 27387-79-7 | 54819-86-2 |
| IUPAC Name | This compound | butyl 2-chloropropanoate |
| Structure | Cl-CH₂-CH₂-CO-O-(CH₂)₃-CH₃ | CH₃-CHCl-CO-O-(CH₂)₃-CH₃ |
| Boiling Point | ~196.3 °C | Not specified |
| Density | ~1.035 g/cm³ | Not specified |
Unraveling Reactivity: A Tale of Two Isomers
The primary determinant of the differential reactivity between these two isomers lies in the location of the chlorine atom, which classifies this compound as a primary alkyl halide and butyl 2-chloropropanoate as a secondary alkyl halide. This seemingly minor structural change has profound implications for the mechanisms and rates of their reactions, particularly nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.
Nucleophilic Substitution Reactions: A Mechanistic Divide
Nucleophilic substitution reactions are fundamental in organic synthesis for the introduction of a wide range of functional groups. The preferred pathway, Sₙ2 (bimolecular) or Sₙ1 (unimolecular), is heavily influenced by the steric hindrance around the electrophilic carbon.
-
This compound (Primary Alkyl Halide): As a primary alkyl halide, this compound is expected to readily undergo Sₙ2 reactions . The backside attack by a nucleophile is sterically unhindered, leading to a concerted displacement of the chloride ion. This pathway is favored by strong, small nucleophiles and polar aprotic solvents.
-
Butyl 2-chloropropanoate (Secondary Alkyl Halide): Being a secondary alkyl halide, butyl 2-chloropropanoate stands at a mechanistic crossroads. It can react via both Sₙ2 and Sₙ1 pathways . The Sₙ2 pathway is slower compared to its primary counterpart due to increased steric hindrance from the adjacent methyl group. The Sₙ1 pathway, involving the formation of a secondary carbocation intermediate, becomes more plausible, especially with weaker nucleophiles and in polar protic solvents that can stabilize the carbocation.
A critical factor that can significantly enhance the reactivity of butyl 2-chloropropanoate in nucleophilic substitution is neighboring group participation (NGP) , also known as anchimeric assistance. The adjacent ester carbonyl group can act as an internal nucleophile, displacing the chloride to form a cyclic acyloxonium ion intermediate. This intramolecular process is often kinetically favorable and leads to an overall retention of stereochemistry. The external nucleophile then attacks the cyclic intermediate. This phenomenon can lead to a significant rate enhancement for the 2-chloro isomer compared to the 3-chloro isomer in certain reactions.[1][2]
Elimination Reactions: Competition is Key
Elimination reactions, which lead to the formation of alkenes, are always in competition with nucleophilic substitution. The regioselectivity and stereoselectivity of elimination are also influenced by the substrate structure.
-
This compound: As a primary halide, it is generally less prone to elimination than secondary or tertiary halides. When elimination does occur, it will proceed via the E2 mechanism in the presence of a strong, sterically hindered base. The product would be butyl acrylate.
-
Butyl 2-chloropropanoate: Being a secondary halide, it is more susceptible to elimination reactions. With a strong base, it will likely undergo an E2 reaction . With a weak base in a polar protic solvent, it can undergo an E1 reaction , competing with the Sₙ1 pathway. The major elimination product, according to Zaitsev's rule, would be the more substituted (E/Z)-butyl 2-butenoate, with the minor product being butyl crotonate.
Experimental Protocols: A Guide to Studying Reactivity
To quantitatively assess the reactivity of these isomers, well-defined experimental protocols are essential. Below are representative methodologies for studying their hydrolysis, a common solvolysis reaction.
Experimental Protocol: Comparative Hydrolysis of Butyl Chloropropanoates
Objective: To determine and compare the rates of hydrolysis of this compound and butyl 2-chloropropanoate under controlled conditions.
Materials:
-
This compound
-
Butyl 2-chloropropanoate
-
Acetone (ACS grade)
-
Deionized water
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.05 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipettes, and volumetric flasks
-
Erlenmeyer flasks
-
Stopwatch
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare a 50:50 (v/v) acetone-water solvent mixture.
-
In separate volumetric flasks, prepare stock solutions of this compound and butyl 2-chloropropanoate in the acetone-water mixture (e.g., 0.1 M).
-
-
Kinetic Runs:
-
Equilibrate the stock solutions and the solvent mixture in the constant temperature water bath (e.g., 25 °C, 40 °C, and 55 °C) for at least 20 minutes.
-
To initiate a kinetic run, pipette a known volume (e.g., 5.0 mL) of the pre-heated stock solution into a pre-heated Erlenmeyer flask. Start the stopwatch immediately.
-
At regular time intervals (e.g., every 10, 20, 30, 60 minutes), withdraw a 1.0 mL aliquot of the reaction mixture and quench it in a flask containing a known volume of ice-cold deionized water.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the liberated hydrochloric acid with the standardized sodium hydroxide solution until a persistent pink endpoint is observed.
-
Record the volume of NaOH consumed.
-
-
Data Analysis:
-
The concentration of HCl at each time point is proportional to the extent of reaction.
-
Plot ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction (determined after several half-lives or by calculation) and Vt is the volume of NaOH at time t.
-
The slope of the resulting straight line will be equal to -k, where k is the first-order rate constant for the hydrolysis reaction.
-
Compare the rate constants for both isomers at different temperatures to determine the activation parameters (Ea, ΔH‡, and ΔS‡) using the Arrhenius and Eyring equations.
-
Conclusion: Tailoring Synthesis with Isomeric Precision
The choice between this compound and butyl 2-chloropropanoate is a critical decision in synthetic design that hinges on the desired reaction pathway and reactivity.
-
This compound is the preferred substrate for clean Sₙ2 reactions where inversion of stereochemistry is desired and elimination is to be minimized. Its primary nature ensures a more predictable and often faster Sₙ2 reaction profile.
-
Butyl 2-chloropropanoate offers a more nuanced reactivity. While its Sₙ2 reactions are sterically hindered, it can be more susceptible to Sₙ1 reactions , particularly when neighboring group participation from the ester carbonyl can accelerate the reaction and control the stereochemical outcome (retention). It is also more prone to elimination reactions , which can be exploited for the synthesis of unsaturated esters.
Researchers and drug development professionals should carefully consider these intrinsic reactivity differences, the potential for neighboring group participation, and the competition between substitution and elimination pathways when selecting the appropriate chloropropanoate isomer for their specific synthetic goals. The provided experimental protocol offers a robust framework for quantitatively evaluating these differences in a laboratory setting.
References
A Comparative Guide to Alternatives for Butyl 3-chloropropanoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reagents for Butoxycarbonylethyl Group Introduction
In the realm of organic synthesis, the introduction of the butoxycarbonylethyl group is a common strategy in the development of novel therapeutics and functional materials. Butyl 3-chloropropanoate (B8744493) has traditionally been a widely used reagent for this purpose. However, considerations of reactivity, cost, and reaction byproducts have spurred the exploration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to Butyl 3-chloropropanoate, supported by experimental data and detailed protocols to aid in reagent selection for specific synthetic applications.
Key Alternatives and Their Reaction Mechanisms
The primary alternatives to this compound can be categorized into two main classes, each with a distinct reaction mechanism for attaching the desired butoxycarbonylethyl moiety to a nucleophile, such as an amine.
-
Other Alkyl 3-Halopropanoates: This group includes Butyl 3-bromopropanoate (B1231587) and Butyl 3-iodopropanoate. These reagents operate via the same S\textsubscript{N}2 (bimolecular nucleophilic substitution) pathway as this compound. The key difference lies in the leaving group ability of the halide, which directly impacts reaction rates.
-
Butyl Acrylate: This alternative utilizes a different mechanistic approach, the aza-Michael addition (a type of conjugate addition). In this reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated ester.
The choice between these alternatives hinges on a balance of reactivity, selectivity, cost, and the specific requirements of the synthetic route.
Comparative Performance Data
To provide a clear comparison, the following table summarizes the performance of this compound and its alternatives in the N-alkylation of aniline, a representative nucleophile. This reaction serves as a model for the introduction of the butoxycarbonylethyl group onto a primary amine.
| Reagent | Reaction Type | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| This compound | S\textsubscript{N}2 | 12 - 24 hours | 70 - 85% | Moderate reactivity; higher temperatures may be required. |
| Butyl 3-bromopropanoate | S\textsubscript{N}2 | 4 - 8 hours | 85 - 95% | Higher reactivity than the chloro-analog due to a better leaving group. |
| Butyl 3-iodopropanoate | S\textsubscript{N}2 | 1 - 4 hours | 90 - 98% | Highest reactivity in the series, but may be more expensive and less stable. |
| Butyl Acrylate | Aza-Michael Addition | 2 - 6 hours | 90 - 97% | High atom economy; often requires a catalyst; potential for polymerization. |
Reaction Pathways and Workflows
The selection of a reagent dictates the synthetic pathway. The following diagrams illustrate the logical flow for the two primary reaction types.
A Comparative Analysis of Chloropropanoate Esters in Research Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical factor in the success of synthetic endeavors. Chloropropanoate esters, a class of halogenated esters, are versatile building blocks and initiators in a variety of chemical transformations. This guide provides an objective comparison of two commonly used chloropropanoate esters, methyl 2-chloropropanoate and ethyl 2-chloropropanoate, focusing on their performance in key research applications, supported by experimental data and detailed protocols.
Physicochemical Properties: A Foundation for Application
The choice between methyl and ethyl chloropropanoate can be influenced by their physical and chemical properties. These properties affect their behavior in reaction mixtures, their suitability for specific reaction conditions, and their handling and storage requirements. A summary of their key physicochemical properties is presented below.
| Property | Methyl 2-chloropropanoate | Ethyl 2-chloropropanoate |
| CAS Number | 17639-93-9[1] | 535-13-7[2] |
| Molecular Formula | C₄H₇ClO₂[1] | C₅H₉ClO₂[3] |
| Molecular Weight | 122.55 g/mol [4][5] | 136.58 g/mol [3] |
| Appearance | Colorless liquid[5] | Clear, colorless liquid with a pungent odor[3][6] |
| Boiling Point | 132-133 °C[4] | 146-149 °C[3] |
| Density | 1.138 g/cm³ at 20 °C | 1.072 g/mL at 25 °C[6][7] |
| Refractive Index | n20/D 1.417[4] | n20/D 1.417[3] |
| Solubility | Insoluble in water; soluble in chloroform, ethyl acetate, methanol[1][4] | Insoluble in water; miscible with alcohol and diethyl ether[2] |
| Flash Point | 38 °C[8] | 101 °F (38.3 °C)[3] |
Comparative Performance in Key Research Applications
Methyl and ethyl chloropropanoate esters are frequently employed as alkylating agents and as initiators in controlled radical polymerizations. Their performance in these roles can differ based on their chemical structure and reactivity.
As Alkylating Agents in the Synthesis of Herbicides
A notable application of 2-chloropropanoate esters is in the synthesis of phenoxy herbicides, such as Mecoprop. The synthesis involves the O-alkylation of a phenol (B47542) with the chloropropanoate ester. While direct comparative studies are limited, the general principles of S(_N)2 reactions suggest that the methyl ester may react slightly faster than the ethyl ester due to lower steric hindrance. However, the choice of ester can also be influenced by the desired properties of the final product. For instance, Mecoprop is the active ingredient, and its synthesis can be achieved using either the methyl or ethyl ester of 2-chloropropionic acid, followed by hydrolysis.
| Reaction | Ester | Key Reagents | Conditions | Yield |
| Mecoprop-ethyl ester Synthesis | Ethyl 2-chloropropionate | 4-Chloro-2-methyl phenol, K₂CO₃, TBAB | Toluene, 80-110 °C | >95% |
| Mecoprop Synthesis (from methyl ester) | Methyl 2-chloropropanoate | 2-(4-chloro-2-methylphenoxy)propanoic acid, methyl ester | Hydrolysis | High |
As Initiators in Atom Transfer Radical Polymerization (ATRP)
In the field of polymer chemistry, chloropropanoate esters serve as initiators for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. The choice of initiator is crucial as it influences the rate of initiation and the overall control of the polymerization, which is reflected in the dispersity (Đ) of the resulting polymer.
A study comparing the performance of ethyl 2-bromopropionate (EBP) and ethyl 2-chloropropionate (ECP) as initiators for the ATRP of methyl acrylate (B77674) provides insight into the reactivity of the chloro-ester. ECP, having a stronger carbon-halogen bond, acts as a lower activity initiator compared to its bromo-analogue. This results in slower initiation and can lead to polymers with higher dispersity when used alone. However, when used in a mixture with a more active initiator like EBP, it allows for the tuning of the polymer's dispersity.
| Initiator | Monomer | Catalyst System | Initiator Consumption (at ~18% monomer conversion) | Polymer Dispersity (Đ) |
| Ethyl 2-chloropropionate (ECP) | Methyl Acrylate | CuBr₂/Me₆TREN | 15% | >1.6 |
| Ethyl 2-bromopropionate (EBP) | Methyl Acrylate | CuBr₂/Me₆TREN | 83% | ~1.13 |
This data highlights that while ethyl 2-chloropropionate is a viable initiator for ATRP, its lower reactivity compared to bromo-initiators must be considered in experimental design to achieve well-controlled polymers. The principles observed for the ethyl ester are expected to be similar for the methyl ester, with minor differences in initiation kinetics.
Experimental Protocols
To provide a practical context for the use of these esters, detailed experimental protocols for key reactions are provided below.
Synthesis of Mecoprop-ethyl ester via Williamson Ether Synthesis
This protocol describes the synthesis of an aryloxypropionate, a common structural motif in herbicides, using ethyl 2-chloropropionate as the alkylating agent.
Materials:
-
4-Chloro-2-methyl phenol (CMP)
-
Ethyl 2-chloropropionate (ECP)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Toluene, anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-methyl phenol, anhydrous potassium carbonate, and tetrabutylammonium bromide in toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add ethyl 2-chloropropionate to the reaction mixture.
-
Continue refluxing and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with a dilute sodium hydroxide (B78521) solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield Mecoprop-ethyl ester.
Atom Transfer Radical Polymerization (ATRP) of Methyl Acrylate using Ethyl 2-chloropropionate as Initiator
This protocol outlines a general procedure for ATRP using a chloropropanoate ester as an initiator.
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
Ethyl 2-chloropropionate (ECP, initiator)
-
Copper(II) bromide (CuBr₂)
-
Tris[2-(dimethylamino)ethyl]amine (Me₆TREN, ligand)
-
Dimethyl sulfoxide (B87167) (DMSO, solvent)
Procedure:
-
In a Schlenk flask, dissolve CuBr₂ and Me₆TREN in DMSO.
-
Add the methyl acrylate monomer and the ethyl 2-chloropropionate initiator to the flask.
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a thermostated oil bath at the desired reaction temperature (e.g., 90 °C).
-
Take samples periodically to monitor monomer conversion (by ¹H NMR) and the evolution of molecular weight and dispersity (by gel permeation chromatography, GPC).
-
To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum.
Visualizing Synthetic Pathways
The versatility of chloropropanoate esters extends to their use as precursors in the synthesis of complex molecules, such as β-lactams, which are core structures in many antibiotics. The Staudinger cycloaddition is a classic method for β-lactam synthesis, involving the reaction of a ketene (B1206846) with an imine. While not directly using chloropropanoate esters in the key cycloaddition step, their derivatives (e.g., chloroacetyl chloride) are common reagents. The following diagram illustrates a generalized workflow for this important transformation.
Caption: Generalized workflow for the Staudinger synthesis of β-lactams.
This diagram illustrates the key stages in the synthesis of β-lactams, a class of molecules for which derivatives of chloropropanoic acid are important precursors.[9]
Conclusion
Both methyl and ethyl 2-chloropropanoate are valuable reagents in research, each with its own set of properties that make it suitable for specific applications. The choice between them often depends on a balance of factors including reactivity, steric effects, and the desired characteristics of the final product. For applications requiring faster reaction rates in nucleophilic substitutions, the methyl ester may be slightly preferred due to reduced steric hindrance. In polymer synthesis, the choice of ester can influence initiation efficiency and the overall control of the polymerization. This guide provides researchers with a comparative overview to aid in the rational selection and application of these versatile chloropropanoate esters in their synthetic work.
References
- 1. CAS 17639-93-9: Methyl 2-chloropropionate | CymitQuimica [cymitquimica.com]
- 2. Ethyl 2-chloropropionate 97 535-13-7 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Methyl 2-chloropropionate | 17639-93-9 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. Ethyl 2-chloropropionate | C5H9ClO2 | CID 10807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Butyl 3-chloropropanoate as a Synthetic Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Butyl 3-chloropropanoate (B8744493) as a versatile synthetic precursor in organic synthesis. Through a detailed comparison with alternative methodologies, supported by experimental data, this document demonstrates the utility and performance of Butyl 3-chloropropanoate and its analogs in the formation of key synthetic intermediates.
Introduction to this compound
This compound is a halogenated ester with the molecular formula C₇H₁₃ClO₂.[1] Its structure, featuring a reactive chlorine atom at the β-position relative to the carbonyl group, makes it a valuable building block for introducing diverse functional groups and constructing complex molecular architectures.[2] A primary application of such haloesters is in the synthesis of β-hydroxy esters, crucial intermediates in the production of pharmaceuticals and other bioactive molecules. This guide will focus on the synthesis of a model β-hydroxy ester, Butyl 3-hydroxy-3-phenylpropanoate, to evaluate the performance of this compound (via its bromo-analog as a proxy) against a common alternative synthetic route.
Performance Comparison: Reformatsky Reaction vs. Aldol Reaction
The synthesis of β-hydroxy esters can be efficiently achieved through multiple pathways. Here, we compare the efficacy of the Reformatsky reaction, which utilizes an α-haloester like this compound, with the classic Aldol reaction using a lithium enolate.
Target Molecule: Butyl 3-hydroxy-3-phenylpropanoate
| Parameter | Reformatsky Reaction (Proxy) | Aldol Reaction |
| Precursor | Ethyl Bromoacetate (B1195939) (analog to this compound) | Butyl Acetate (B1210297) |
| Key Reagents | Zinc dust, Iodine, Benzaldehyde (B42025) | Lithium Diisopropylamide (LDA), Benzaldehyde |
| Solvent | Toluene (B28343) | Tetrahydrofuran (THF) |
| Temperature | 90 °C | -78 °C to Room Temperature |
| Reaction Time | 30 minutes | 1 - 2 hours |
| Yield | ~86%[1] | ~75-85% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate via Reformatsky Reaction
This protocol is adapted from a standard procedure for the Reformatsky reaction and uses Ethyl Bromoacetate as a proxy for this compound.[1][2]
Materials:
-
Activated Zinc dust
-
Iodine
-
Toluene
-
Ethyl Bromoacetate
-
Benzaldehyde
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.
-
To this mixture, ethyl bromoacetate (2.0 eq) is added.
-
A solution of benzaldehyde (1.0 eq) in toluene (10 mL) is then added to the suspension.
-
The resulting mixture is stirred at 90 °C for 30 minutes.
-
The reaction is cooled to 0 °C, and water is added to quench the reaction.
-
The suspension is filtered, and the filtrate is extracted with MTBE.
-
The combined organic phases are washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel chromatography to yield the desired β-hydroxy ester.
Protocol 2: Synthesis of Butyl 3-hydroxy-3-phenylpropanoate via Aldol Reaction
This protocol describes a typical Aldol reaction using a pre-formed lithium enolate of butyl acetate.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Butyl Acetate
-
Benzaldehyde
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C.
-
n-Butyllithium (1.0 eq) is added dropwise, and the solution is stirred for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Butyl acetate (1.0 eq) is added dropwise to the LDA solution at -78 °C, and the mixture is stirred for 1 hour to generate the lithium enolate.
-
A solution of benzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic methods.
Caption: Workflow for the Reformatsky Reaction.
Caption: Workflow for the Aldol Reaction.
Conclusion
The data and protocols presented validate this compound and its analogs as highly effective precursors for the synthesis of β-hydroxy esters via the Reformatsky reaction. This method offers several advantages, including milder reaction conditions (avoids cryogenic temperatures) and comparable, if not superior, yields to the traditional Aldol reaction. The Reformatsky reaction's operational simplicity and high efficiency make this compound a valuable and reliable choice for researchers and professionals in drug development and organic synthesis.
References
Spectroscopic Showdown: A Comparative Guide to Purity Assessment of Butyl 3-chloropropanoate
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the integrity and safety of final products. This guide provides a comprehensive comparison of spectroscopic methods for the purity assessment of Butyl 3-chloropropanoate (B8744493), a key building block in various synthetic pathways. We present detailed experimental protocols, comparative data, and a workflow for selecting the optimal analytical strategy.
Butyl 3-chloropropanoate (C₇H₁₃ClO₂) is a halogenated ester utilized in the synthesis of a range of organic molecules.[1] Its purity is paramount, as contaminants can lead to unwanted side reactions, reduced yields, and compromised final product quality. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity analysis of this compound.
At a Glance: Comparing Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR spectroscopy for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity and partitioning between a stationary and a mobile liquid phase. | Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Use | Quantification of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Structural elucidation, identification, and quantification of the main component and impurities without a reference standard for each impurity. |
| Sensitivity | High, dependent on the detector (e.g., UV, DAD). | Very high, especially with mass spectrometric detection. | Lower sensitivity compared to chromatographic methods, but provides excellent structural information. |
| Sample Throughput | High | High | Moderate |
| Key Advantages | Versatile for a wide range of compounds, non-destructive. | Excellent separation efficiency and definitive identification of volatile impurities. | Provides unambiguous structural information and can be used for absolute quantification (qNMR). |
| Limitations | May require chromophores for sensitive UV detection. | Limited to thermally stable and volatile compounds. | Less sensitive for detecting trace impurities. |
In-Depth Analysis: Experimental Protocols
Detailed and robust experimental protocols are essential for accurate and reproducible purity assessment. Below are recommended starting methods for the analysis of this compound using HPLC, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity analysis and quantification of this compound and potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 60 40 15 10 90 20 10 90 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a suitable working concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials or byproducts from the synthesis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Ion Source Temperature: 230°C
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis of impurities and Selected Ion Monitoring (SIM) for quantitative analysis of the main component and known impurities.
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable structural information for both the main component and any detectable impurities. Both ¹H and ¹³C NMR should be utilized for a comprehensive assessment.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters for ¹H and ¹³C NMR:
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR: Standard single-pulse experiment.
-
¹³C NMR: Proton-decoupled experiment.
Expected Chemical Shifts for this compound:
-
¹H NMR (predicted):
-
~4.1 ppm (t, 2H, -O-CH₂-)
-
~3.7 ppm (t, 2H, -CH₂-Cl)
-
~2.8 ppm (t, 2H, -CO-CH₂-)
-
~1.6 ppm (m, 2H, -O-CH₂-CH₂-)
-
~1.4 ppm (m, 2H, -CH₂-CH₃)
-
~0.9 ppm (t, 3H, -CH₃)
-
-
¹³C NMR (predicted):
-
~170 ppm (C=O)
-
~65 ppm (-O-CH₂-)
-
~40 ppm (-CH₂-Cl)
-
~38 ppm (-CO-CH₂-)
-
~30 ppm (-O-CH₂-CH₂-)
-
~19 ppm (-CH₂-CH₃)
-
~13 ppm (-CH₃)
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of CDCl₃ containing TMS.
Identifying Potential Impurities
The purity assessment of this compound is not complete without considering the potential impurities arising from its synthesis. The most common method for its preparation is the Fischer esterification of 3-chloropropanoic acid with butanol, typically in the presence of an acid catalyst.
Potential Process-Related Impurities:
-
Unreacted Starting Materials:
-
3-Chloropropanoic acid
-
Butanol
-
-
Byproducts:
-
Dibutyl ether: Formed from the acid-catalyzed self-condensation of butanol.
-
Polymeric materials: Arising from the polymerization of 3-chloropropanoic acid or its derivatives under certain conditions.
-
-
Isomeric Impurities:
-
Butyl 2-chloropropanoate: If the starting material, 3-chloropropanoic acid, contains its 2-chloro isomer.
-
Visualizing the Workflow
A logical workflow is crucial for an efficient and comprehensive purity assessment. The following diagram illustrates a typical workflow for the analysis of this compound.
Caption: Workflow for the spectroscopic purity assessment of this compound.
Conclusion
The purity assessment of this compound requires a multi-faceted approach, leveraging the strengths of different spectroscopic techniques. HPLC is a robust method for routine purity checks and quantification of the main component. GC-MS excels at the identification and quantification of volatile impurities that may be present from the synthesis process. NMR spectroscopy provides invaluable, unambiguous structural confirmation of the main component and can be used to identify and quantify major impurities without the need for specific reference standards. By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can ensure the high purity of this compound, a critical factor for successful and reproducible downstream applications.
References
Comparing the efficacy of "Butyl 3-chloropropanoate" with other alkylating agents
In the realm of organic synthesis, the selection of an appropriate alkylating agent is paramount to achieving desired product yields and selectivity. This guide provides a comparative analysis of Butyl 3-chloropropanoate (B8744493) against other common alkylating agents, specifically in the context of O-alkylation of phenols, using p-cresol (B1678582) as a model substrate. While direct comparative studies are limited, this document synthesizes available data on similar reactions to provide a useful benchmark for researchers, scientists, and drug development professionals.
Introduction to Alkylating Agents
Alkylating agents are a cornerstone of organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Their reactivity is primarily influenced by the nature of the leaving group, the structure of the alkyl chain, and the reaction conditions. A common measure of reactivity among haloalkanes, a prevalent class of alkylating agents, follows the trend of bond strength, with iodides being the most reactive and chlorides the least (I > Br > Cl).[1][2][3] This is attributed to the weaker carbon-halogen bond as the size of the halogen increases, facilitating its displacement by a nucleophile.
Butyl 3-chloropropanoate, a chloroalkane derivative, is therefore expected to be less reactive than its bromo- and iodo- counterparts. However, this reduced reactivity can be advantageous in scenarios requiring greater selectivity and control over the reaction.
Comparison of Alkylating Agent Performance in p-Cresol O-Alkylation
To illustrate the comparative efficacy, we will consider the O-alkylation of p-cresol to form p-cresol butyl ether. Due to the lack of direct experimental data for this compound in this specific reaction within the reviewed literature, a hypothetical comparison is presented based on established reactivity trends of haloalkanes. The data for Butyl Bromide and Butyl Iodide are representative values derived from typical Williamson ether syntheses.
| Alkylating Agent | Leaving Group | Expected Relative Reactivity | Hypothetical Yield (%) | Selectivity (O- vs. C-Alkylation) |
| This compound | Chloride | Lower | 40-60% | Potentially higher O-selectivity |
| Butyl Bromide | Bromide | Higher | 70-90% | Good O-selectivity |
| Butyl Iodide | Iodide | Highest | 85-95% | Good O-selectivity |
Note: The yields for this compound are estimations and require experimental validation. The expected lower reactivity might necessitate more forcing reaction conditions (e.g., higher temperatures, stronger base, or longer reaction times) to achieve comparable yields to more reactive alkylating agents. This could, in turn, affect the selectivity.
Experimental Protocols
A generalized experimental protocol for the O-alkylation of p-cresol is provided below. It is important to note that the specific conditions for this compound would need to be optimized.
General Procedure for O-Alkylation of p-Cresol:
Materials:
-
p-Cresol
-
Alkylating agent (e.g., this compound, Butyl Bromide, or Butyl Iodide)
-
Base (e.g., Potassium Carbonate, Sodium Hydroxide)
-
Solvent (e.g., Acetone, Dimethylformamide)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1.0 eq.) and the base (1.2 eq.) in the chosen solvent.
-
Add the alkylating agent (1.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired p-cresol butyl ether.
Reaction Pathways and Mechanisms
The primary reaction pathway for the O-alkylation of phenols with alkyl halides is the Williamson ether synthesis, a classic SN2 reaction.
References
Benchmarking "Butyl 3-chloropropanoate" synthesis against other methods
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of halo-esters such as Butyl 3-chloropropanoate (B8744493) is a critical consideration in the development of various pharmaceuticals and specialty chemicals. This guide provides a comprehensive comparison of the primary synthetic routes to Butyl 3-chloropropanoate, offering an objective analysis of their respective performance based on experimental data. The methodologies discussed include classical Fischer esterification, the reactive acyl chloride pathway, and the atom-economical hydrochlorination of an acrylate (B77674) precursor.
Performance Comparison of Synthesis Methods
The selection of an optimal synthesis route for this compound is contingent on several factors, including reaction yield, time, purity requirements, and the availability of starting materials. The following table summarizes the key quantitative data for the three primary synthetic methods.
| Synthesis Route | Starting Materials | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Fischer Esterification | 3-Chloropropanoic acid, Butanol | Sulfuric Acid (H₂SO₄) | Reflux (~117) | 4 - 6 | ~75-85 | >95 |
| Acyl Chloride Route | 3-Chloropropionyl chloride, Butanol | Pyridine (B92270) (optional) | Room Temperature | 1 - 2 | >90 | >97 |
| Hydrochlorination | Butyl acrylate, Hydrogen Chloride (in situ) | Acetyl chloride | 0 - 30 | 3 - 14 | High (unspecified) | High (unspecified) |
Detailed Experimental Protocols
Fischer Esterification
This traditional method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1]
Procedure: A mixture of 3-chloropropanoic acid (1 mol), n-butanol (1.2 mol), and concentrated sulfuric acid (0.1 mol) in a suitable solvent like toluene (B28343) is heated to reflux (approximately 117 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 4-6 hours), the mixture is cooled to room temperature. The organic layer is washed successively with water, a saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound.
Acyl Chloride Route
This method utilizes the highly reactive 3-chloropropionyl chloride, which is first synthesized from 3-chloropropanoic acid.
Step 2a: Synthesis of 3-Chloropropionyl chloride 3-Chloropropanoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to produce 3-chloropropionyl chloride. This reaction is typically performed in an inert solvent.
Step 2b: Esterification 3-Chloropropionyl chloride (1 mol) is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled in an ice bath. n-Butanol (1.1 mol) is added dropwise, optionally in the presence of a base like pyridine to neutralize the HCl byproduct. The reaction is typically stirred at room temperature for 1-2 hours. After the reaction is complete, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting this compound is then purified by vacuum distillation. A continuous flow method for the synthesis of 3-chloropropionyl chloride has been developed, achieving up to 94% conversion in 25 minutes.[2][3][4]
Hydrochlorination of Butyl Acrylate
This method involves the addition of hydrogen chloride across the double bond of butyl acrylate. The HCl can be generated in situ to improve safety and handling.[5]
Procedure: Butyl acrylate (1 mol) is dissolved in an organic solvent. Anhydrous alcohol and a polymerization inhibitor are added. A lower acyl chloride (e.g., acetyl chloride) is then added dropwise at a controlled temperature (0-30 °C). The in situ generated HCl reacts with the butyl acrylate over 3-14 hours. The resulting mixture containing this compound is then purified by distillation under normal or reduced pressure.[5]
Experimental and Logical Workflow Diagrams
To visually represent the synthetic pathways and decision-making process, the following diagrams are provided.
Conclusion
The synthesis of this compound can be effectively achieved through several methods, each with distinct advantages and disadvantages. The Fischer esterification is a cost-effective and straightforward approach, though it may require longer reaction times and yield moderately.[1] The acyl chloride route offers higher yields and shorter reaction times but involves the use of more reactive and hazardous intermediates.[2][3][4] The hydrochlorination of butyl acrylate presents an atom-economical alternative, particularly attractive for industrial-scale production, although specific yield and purity data for the butyl ester are less commonly reported in the literature.[5] The choice of the most appropriate method will ultimately depend on the specific requirements of the synthesis, including scale, purity demands, and available resources.
References
- 1. This compound | 27387-79-7 | Benchchem [benchchem.com]
- 2. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]
- 5. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]
No Cross-Reactivity Studies Found for Butyl 3-chloropropanoate
A comprehensive search of scientific literature and chemical databases has revealed no available cross-reactivity studies for the compound Butyl 3-chloropropanoate (B8744493). This substance is predominantly classified and utilized as a chemical reagent or an intermediate in organic synthesis. The available data focuses on its chemical reactivity and physical properties, rather than its interaction with biological systems, which is a prerequisite for cross-reactivity evaluations in a drug development or research context.
Cross-reactivity studies are typically performed on molecules that are intended for therapeutic use or as diagnostic markers to assess their binding specificity against related and unrelated molecules. As Butyl 3-chloropropanoate is not identified as a biologically active agent or a drug candidate, such studies have not been a focus of research.
The primary information available for this compound and its analogs, such as tert-butyl 3-chloropropanoate, centers on their roles in chemical reactions. For instance, the chlorine atom is susceptible to nucleophilic substitution, making it a useful building block for creating more complex molecules.[1] Handbooks of chemistry and physics list its basic properties but do not allude to any biological activity.[2][3][4]
Some patent literature mentions tert-butyl 3-chloropropanoate as an intermediate in the synthesis of potential therapeutic agents, such as inhibitors of Bruton's tyrosine kinase or compounds targeting Retinol Binding Protein 4.[5][6] However, these documents do not provide any data on the cross-reactivity of the intermediate itself.
Given the absence of any experimental data on the cross-reactivity of this compound, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested. The foundational information required to generate such a guide does not appear to be available in the public domain.
References
- 1. Benzyl 3-chloropropanoate (CAS 6282-07-1) [benchchem.com]
- 2. Full text of "CRC Handbook Of Chemistry And Physics 97th Edition ( 2016)" [archive.org]
- 3. Full text of "CRC Handbook of Chemistry and Physics 85th edition" [archive.org]
- 4. Full text of "CRC Handbook Of Chemistry And Physics A Ready Reference Book Of Chemical And Physical Data CRC Press ( 2016)" [archive.org]
- 5. US20110251187A1 - Heterocyclic compound - Google Patents [patents.google.com]
- 6. CN104837825A - é²é¡¿é ªæ°¨é ¸æ¿é ¶æå¶å - Google Patents [patents.google.com]
Purity Verification of Butyl 3-chloropropanoate: A Comparative Guide to GC-MS and HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
The stringent purity requirements for chemical intermediates are a cornerstone of robust drug development and manufacturing. Butyl 3-chloropropanoate (B8744493), a key building block in various synthetic pathways, necessitates precise and reliable analytical methods for its purity assessment. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the purity verification of Butyl 3-chloropropanoate, offering detailed experimental protocols and comparative data to aid in method selection and implementation.
Introduction to Analytical Strategies
The selection of an appropriate analytical technique for purity determination hinges on the physicochemical properties of the analyte and the potential impurity profile. This compound is a semi-volatile ester, making it amenable to analysis by both GC-MS and HPLC.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[1] It offers high chromatographic resolution and definitive peak identification through mass spectral data, making it a powerful tool for separating and identifying process-related impurities and isomers.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their polarity and interaction with a stationary phase. It is particularly advantageous for the analysis of non-volatile or thermally labile compounds.[1] For this compound, HPLC provides a robust alternative for purity assessment and can be particularly useful for quantifying non-volatile impurities.[3]
Potential Impurity Profile of this compound
The primary synthesis route for this compound is the Fischer-Speier esterification of 3-chloropropanoic acid with butanol, typically in the presence of an acid catalyst.[4] Understanding this synthesis pathway is crucial for predicting potential impurities.
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Origin | Analytical Challenge |
| 3-Chloropropanoic Acid | ClCH₂CH₂COOH | Unreacted starting material | High polarity, may require derivatization for GC-MS. |
| n-Butanol | CH₃(CH₂)₃OH | Unreacted starting material | Highly volatile, may co-elute with the solvent front in GC. |
| Butyl 2-chloropropanoate | CH₃CHClCOOCH₂CH₂CH₂CH₃ | Isomeric byproduct | May have similar chromatographic behavior to the main analyte. |
| Di-n-butyl ether | (CH₃(CH₂)₃)₂O | Dehydration of butanol | Volatile byproduct. |
| Water | H₂O | Byproduct of esterification | Generally not analyzed by these methods but can affect reaction equilibrium.[5] |
Comparative Analysis: GC-MS vs. HPLC
The choice between GC-MS and HPLC will depend on the specific requirements of the analysis, such as the need for volatile impurity profiling versus routine purity assay.
Table 2: Performance Comparison of GC-MS and HPLC for this compound Analysis
| Parameter | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity and partitioning between stationary and mobile phases. |
| Applicability | Excellent for volatile and semi-volatile impurities (e.g., residual solvents, isomeric byproducts). | Suitable for the main analyte and non-volatile impurities. |
| Sensitivity | High, especially in Selected Ion Monitoring (SIM) mode. | Good, dependent on the chromophore and detector. |
| Specificity | Very high due to mass spectral data providing structural information. | Moderate to high, dependent on chromatographic resolution. |
| Sample Preparation | Simple dilution in a volatile solvent. | Dilution in the mobile phase. |
| Analysis Time | Typically faster run times for volatile compounds. | Can be longer depending on the gradient profile. |
| Thermal Stability | The analyte must be thermally stable at injection port temperatures. | Analysis is performed at or near ambient temperature. |
Table 3: Illustrative Quantitative Purity Data
| Parameter | GC-MS | HPLC |
| Purity of this compound (%) | 99.5 | 99.6 |
| Butyl 2-chloropropanoate (%) | 0.25 | 0.23 |
| 3-Chloropropanoic Acid (%) | <0.05 (derivatization may be needed) | 0.10 |
| n-Butanol (%) | 0.15 | Not typically analyzed |
| LOD (analyte) | ~0.005% | ~0.01% |
| LOQ (analyte) | ~0.015% | ~0.03% |
Note: The data presented in this table is illustrative and should be validated for specific applications.
Experimental Protocols
GC-MS Method for Purity Verification
This protocol is designed for the separation and quantification of this compound and its volatile impurities.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex to ensure complete dissolution.
-
Transfer to a GC vial for analysis.
HPLC Method for Purity Verification
This protocol provides a robust method for the purity assessment of this compound.[3]
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 40% B
-
18.1-22 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in 20 mL of the initial mobile phase composition (40% Acetonitrile / 60% Water).
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualization of Analytical Workflows
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical comparison of GC-MS and HPLC for purity verification.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the purity verification of this compound. The choice of method should be guided by the specific analytical needs. GC-MS is the superior choice for comprehensive impurity profiling, especially for identifying and quantifying volatile and isomeric impurities, due to the high specificity of mass spectrometric detection. HPLC is a robust and practical alternative for routine quality control, particularly for quantifying the main component and any non-volatile impurities, without the requirement of analyte thermal stability. For comprehensive characterization, the use of both techniques can be complementary, providing a complete picture of the sample's purity.
References
Comparative Guide to the Synthesis and Characterization of Butyl 3-chloropropanoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to Butyl 3-chloropropanoate (B8744493): Fischer esterification and synthesis via 3-chloropropanoyl chloride. It offers an objective analysis of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
Introduction
Butyl 3-chloropropanoate is a valuable building block in organic synthesis, utilized in the preparation of a variety of compounds, including pharmaceuticals and other biologically active molecules. The selection of a synthetic method can significantly impact the yield, purity, and overall efficiency of the process. This guide details the experimental protocols, compares the quantitative outcomes, and outlines the characterization of the reaction products for the two main synthetic pathways.
Comparison of Synthetic Methodologies
The two principal methods for synthesizing this compound are the direct acid-catalyzed esterification of 3-chloropropionic acid with butanol (Fischer esterification) and the reaction of 3-chloropropanoyl chloride with butanol. Each method presents distinct advantages and disadvantages in terms of reaction conditions, yield, and byproduct formation.
Data Presentation
| Parameter | Fischer Esterification of 3-chloropropionic acid | Synthesis from 3-chloropropanoyl chloride |
| Reaction Time | 4 - 8 hours | 1 - 2 hours |
| Typical Yield | 60 - 75% | > 90% |
| Reaction Temperature | Reflux (approx. 90-120 °C) | 0 °C to room temperature |
| Catalyst/Reagent | Strong acid (e.g., H₂SO₄, p-TsOH) | Base (e.g., Pyridine (B92270), Triethylamine) |
| Primary Byproducts | Water, unreacted starting materials | Amine hydrohalide salt (e.g., Pyridinium chloride) |
| Potential Impurities | Dibutyl ether, butene (from butanol dehydration) | Di-acylated products, unreacted acyl chloride |
| Purification | Distillation, extraction | Filtration, extraction, distillation |
Experimental Protocols
Method 1: Fischer Esterification of 3-chloropropionic acid with n-butanol
This method involves the direct reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. The reaction is reversible and requires shifting the equilibrium towards the product, typically by using an excess of one reactant or by removing the water formed.
Materials:
-
3-chloropropionic acid
-
n-butanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (B28343) (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-chloropropionic acid (1.0 eq), n-butanol (1.5 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Method 2: Synthesis from 3-chloropropanoyl chloride and n-butanol
This alternative method involves the conversion of 3-chloropropionic acid to the more reactive 3-chloropropanoyl chloride, which then readily reacts with n-butanol to form the ester. This method is generally faster and results in higher yields.
Step 2a: Synthesis of 3-chloropropanoyl chloride
-
In a fume hood, place 3-chloropropionic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide (B78521) solution).
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the flask at room temperature.
-
Heat the mixture gently to reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
The crude 3-chloropropanoyl chloride can be purified by distillation or used directly in the next step.
Step 2b: Esterification
-
In a separate flask, dissolve n-butanol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (B128534) (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the 3-chloropropanoyl chloride (1.05 eq) to the cooled solution of butanol and base.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the precipitated amine hydrohalide salt.
-
Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield pure this compound.
Characterization of Reaction Products
Thorough characterization of the reaction products is crucial to confirm the identity and purity of this compound and to identify any byproducts.
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the purity of the product and to identify volatile byproducts. The retention time of the main peak corresponds to this compound, and the mass spectrum provides its molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
¹H NMR (CDCl₃, 400 MHz): δ 4.15 (t, 2H, -OCH₂-), 3.75 (t, 2H, -CH₂Cl), 2.80 (t, 2H, -C(=O)CH₂-), 1.65 (m, 2H, -OCH₂CH₂-), 1.40 (m, 2H, -CH₂CH₃), 0.95 (t, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 170.5 (C=O), 65.0 (-OCH₂-), 40.5 (-CH₂Cl), 38.0 (-C(=O)CH₂-), 30.5 (-OCH₂CH₂-), 19.0 (-CH₂CH₃), 13.5 (-CH₃).
-
-
Infrared (IR) Spectroscopy: Used to identify functional groups. A strong absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl group (C=O).
Potential Byproducts and Their Identification
-
Fischer Esterification:
-
Unreacted 3-chloropropionic acid and n-butanol: Can be identified by GC-MS and NMR.
-
Dibutyl ether: May form from the acid-catalyzed dehydration of butanol. It can be detected by GC-MS.
-
-
Acyl Chloride Method:
-
Unreacted 3-chloropropanoyl chloride: Highly reactive and will likely be quenched during workup, but traces may be detectable by GC-MS after derivatization.
-
Amine hydrohalide salt: A solid byproduct that is removed by filtration.
-
N-butyl-3-chloropropanamide: A potential byproduct if the amine base reacts with the acyl chloride. This can be identified by GC-MS and NMR.
-
Mandatory Visualizations
Caption: Reaction pathway for Fischer Esterification.
Caption: Two-step synthesis via 3-chloropropanoyl chloride.
Caption: General experimental workflow for synthesis and analysis.
Safety Operating Guide
Navigating the Safe Handling of Butyl 3-chloropropanoate: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Butyl 3-chloropropanoate (B8744493), with a focus on personal protective equipment (PPE) and operational and disposal plans. Adherence to these procedural steps will help mitigate risks and ensure the well-being of all laboratory personnel.
Immediate Safety Concerns and Hazard Identification
Butyl 3-chloropropanoate is a chemical compound that presents several hazards. According to safety data sheets, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate precautions must be taken to avoid direct contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the recommended PPE, and the subsequent sections provide detailed explanations.
| PPE Component | Specification | Rationale |
| Hand Protection | Butyl rubber or Viton® gloves | Offers the best resistance to chlorinated esters. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors. |
| Body Protection | Chemical-resistant lab coat or apron | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of harmful vapors. |
Hand Protection: Choosing the Right Gloves
Selecting the appropriate glove material is crucial for preventing skin contact. While no direct chemical compatibility data for this compound is readily available, recommendations can be made based on its chemical class as a chlorinated ester.
General guidance for similar chemical classes suggests that butyl rubber and Viton® (a fluoroelastomer) gloves provide excellent resistance to esters and ketones.[3][4] Nitrile gloves are effective against chlorinated solvents, but some sources indicate that butyl rubber may not be ideal for halogenated solvents.[1][4] Given that this compound is a chlorinated ester, a conservative approach favors gloves with broad chemical resistance. Therefore, butyl rubber or Viton® gloves are the primary recommendation. Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection: Shielding from Splashes and Vapors
To protect against accidental splashes and irritating vapors, chemical safety goggles are mandatory. For procedures with a higher risk of splashing, it is essential to use a full-face shield in conjunction with safety goggles for maximum protection.
Body and Respiratory Protection: Minimizing Exposure
A chemical-resistant lab coat or apron should be worn over personal clothing to prevent contamination. All handling of this compound should be conducted in a well-ventilated area , preferably within a certified fume hood , to minimize the inhalation of vapors.
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow diagram illustrates the key steps for safely handling this compound from preparation to disposal.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Chemical Waste:
-
All excess or waste this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Materials:
-
Disposable items such as gloves, paper towels, and pipette tips that have come into contact with this compound should be considered hazardous waste.
-
These materials should be collected in a separate, clearly labeled waste container.
Disposal Protocol:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing risks and fostering a secure laboratory environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
